Product packaging for ortho Gliclazide(Cat. No.:CAS No. 1076198-18-9)

ortho Gliclazide

Cat. No.: B601501
CAS No.: 1076198-18-9
M. Wt: 323.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Sulfonylurea Class: Second-Generation Agents and Distinctive Characteristics

Gliclazide (B1671584) is classified as a second-generation sulfonylurea. nih.govdrugbank.com This classification is based on its pharmacological efficacy, characterized by higher potency and a shorter half-life compared to first-generation agents. nih.govdrugbank.com The second-generation sulfonylureas, which also include glipizide (B1671590), glyburide (B1671678) (glibenclamide), and glimepiride (B1671586), are approximately 50 to 100 times more potent on a weight-for-weight basis than their predecessors. acpjournals.orgjustintimemedicine.compixorize.commedscape.com

A key structural feature that distinguishes gliclazide is its unique aminoazabicyclo-octane ring grafted onto the sulfonylurea structure. nih.govjapsonline.com This molecular component is believed to confer special properties, including its notable antioxidant activity, a characteristic not observed with other sulfonylureas like glibenclamide, glimepiride, glipizide, or tolbutamide. nih.govtandfonline.comnih.gov

The mechanism of action for sulfonylureas involves binding to specific receptors on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels. pixorize.comgavinpublishers.com This process causes depolarization of the cell membrane, an influx of calcium ions, and subsequent release of insulin (B600854). pixorize.com Gliclazide specifically binds to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells and has been shown to have a lower affinity for SUR2A receptors in the heart, which may contribute to its cardiovascular safety profile. wikipedia.org

{ "table_data": { "columns": [ {"id": "A", "label": "Characteristic"}, {"id": "B", "label": "Gliclazide"}, {"id": "C", "label": "Other Second-Generation Sulfonylureas (e.g., Glimepiride, Glipizide)"} ], "rows": [ {"id": "1", "cells": {"A": "Generation", "B": "Second", "C": "Second"}}, {"id": "2", "cells": {"A": "Potency", "B": "High", "C": "High"}}, {"id": "3", "cells": {"A": "Distinctive Structural Feature", "B": "Aminoazabicyclo-octane ring", "C": "Varies by agent"}}, {"id": "4", "cells": {"A": "Antioxidant Properties", "B": "Yes", "C": "Generally no"}} ] }, "title": "Comparative Characteristics of Gliclazide" }

Foundational Role in Type 2 Diabetes Mellitus Management: Beyond Glycemic Efficacy

Gliclazide's role in the management of type 2 diabetes mellitus extends beyond its primary function of lowering blood glucose levels. nih.gov Research has highlighted several extrapancreatic effects, often referred to as pleiotropic effects, that contribute to its therapeutic profile. nih.govcurtin.edu.au These effects are largely independent of its glucose-lowering action. nih.gov

One of the most significant of these is its antioxidant properties. gavinpublishers.com Gliclazide acts as a free radical scavenger, a quality attributed to its unique molecular structure. nih.govresearchgate.net Studies have demonstrated that gliclazide can reduce markers of lipid oxidation and increase total antioxidant capacity in patients with type 2 diabetes. tandfonline.comnih.govdoi.org This antioxidant activity may play a role in mitigating the oxidative stress that is characteristic of diabetes and is implicated in the development of vascular complications. nih.govcas.cz

Furthermore, research suggests that gliclazide has beneficial effects on the vasculature. nih.gov It has been shown to reduce platelet reactivity and stimulate the synthesis of prostacyclin by the endothelium. nih.gov Additionally, gliclazide may improve fibrinolysis. nih.gov These hemobiological properties can be beneficial in the context of diabetic vascular disease. nih.govhres.ca Some studies have even suggested a potential link between gliclazide and a reduced risk of certain cancers in diabetic patients, possibly through its protective effect against oxidative stress-induced DNA damage. gavinpublishers.com

In comparison to other sulfonylureas, gliclazide has demonstrated a favorable profile in terms of cardiovascular outcomes. gavinpublishers.comnih.gov Meta-analyses have indicated that gliclazide is associated with a lower risk of cardiovascular and all-cause mortality compared to glibenclamide. nih.gov

{ "table_data": { "columns": [ {"id": "A", "label": "Research Finding"}, {"id": "B", "label": "Observed Effect of Gliclazide"} ], "rows": [ {"id": "1", "cells": {"A": "Oxidative Stress", "B": "Acts as a free radical scavenger, reduces lipid oxidation markers, and increases total antioxidant capacity. nih.govtandfonline.com"}}, {"id": "2", "cells": {"A": "Vascular Effects", "B": "Reduces platelet reactivity, stimulates endothelial prostacyclin synthesis, and improves fibrinolysis. nih.gov"}}, {"id": "3", "cells": {"A": "Cardiovascular Outcomes", "B": "Associated with a lower risk of cardiovascular and all-cause mortality compared to glibenclamide. nih.gov"}}, {"id": "4", "cells": {"A": "Cellular Protection", "B": "Exhibits anti-inflammatory and cellular protective effects. nih.govcurtin.edu.au"}} ] }, "title": "Detailed Research Findings on the Pleiotropic Effects of Gliclazide" }

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O3S B601501 ortho Gliclazide CAS No. 1076198-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Gliclazide

Novel Synthetic Routes and Process Development for Gliclazide (B1671584)

The traditional synthesis of Gliclazide involves the condensation of p-toluenesulfonamide (B41071) with an isocyanate, followed by a reaction with 3-amino-3-azabicyclo[3.3.0]octane. However, this method is associated with challenges such as the use of hazardous reagents and the formation of impurities. Recent research has focused on developing more efficient, safer, and environmentally friendly synthetic routes.

A notable advancement in Gliclazide synthesis involves a novel three-step process. researchgate.net This method begins with the reaction of an aryl haloformate with an amino heterocyclic compound to produce a carbamate (B1207046) intermediate. researchgate.net Subsequently, the salt of p-toluenesulfonamide, prepared by reacting with a metal hydroxide (B78521) or alkoxide, is condensed with the carbamate to yield Gliclazide. researchgate.net This approach has demonstrated good yields and high purity of the final product. researchgate.net

Continuous flow synthesis has also emerged as a powerful tool for the production of Gliclazide. researchgate.net This technology offers advantages such as enhanced safety, better process control, and scalability. researchgate.net A multigram-scale end-to-end continuous flow process has been successfully developed for the synthesis of Gliclazide, demonstrating the potential for efficient and robust manufacturing. researchgate.net

The formation of impurities is a critical aspect of process development. One of the common process-related impurities is ortho-Gliclazide (Gliclazide Impurity F), where the methyl group is on the ortho-position of the toluenesulfonyl moiety. nih.govresearchgate.net This positional isomer arises from the presence of the corresponding ortho-isomer in the starting material, such as o-toluenesulfonamide. nih.govresearchgate.net The control of such impurities is crucial for ensuring the quality and safety of the final drug substance. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to detect and quantify these impurities. veeprho.comd-nb.info

Exploration of Stereoselective Synthesis Approaches for Gliclazide Isomers

Gliclazide possesses a chiral center at the junction of the two five-membered rings of the bicyclic system. Although it is used clinically as a racemic mixture, the exploration of stereoselective synthesis to obtain individual enantiomers is of significant interest for studying their distinct pharmacological profiles.

The conformationally flexible 3,4-cyclopentanopyrrolidine core is a key structural feature of Gliclazide. researchgate.net Stereoselective synthesis of this core motif is a critical step in obtaining enantiomerically pure Gliclazide. Asymmetric synthesis using optically active starting materials, reagents, or catalysts can be employed to achieve this. oapi.int For instance, chemoenzymatic and catalytic methods are being explored for the stereoselective synthesis of related oxabicyclic and azabicyclic structures. researchgate.net

The separation of enantiomers can also be achieved through chiral chromatography, typically using high-pressure liquid chromatography (HPLC) with a chiral stationary phase. oapi.int While direct stereoselective synthesis of Gliclazide is not widely reported, the principles of asymmetric synthesis and chiral separation are applicable. oapi.intacs.org

The study of Gliclazide's conformational isomers has also been a subject of investigation. In solution, Gliclazide can exist in different conformations, and studies using NMR have identified the presence of an EZ isomer with slow nitrogen inversion in certain solvents. researchgate.net

Design and Synthesis of Gliclazide Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of Gliclazide analogues are essential for understanding the structure-activity relationships (SAR) and for the discovery of new agents with improved properties. SAR studies involve systematic modifications of the Gliclazide molecule to investigate the influence of different structural features on its biological activity. svuniversity.edu.in

Modifications have been explored at various positions of the Gliclazide scaffold. For instance, analogues with different substituents on the aromatic ring of the sulfonylurea moiety have been synthesized to evaluate their impact on activity. The synthesis of ortho-Gliclazide, a positional isomer, is relevant in this context, as it helps to understand the importance of the para-substitution of the methyl group for the drug's action. nih.govresearchgate.net

Furthermore, the synthesis of derivatives with modifications in the bicyclic amine part of the molecule can provide insights into the steric and conformational requirements for activity. The development of benzenesulfonylthiourea derivatives with different cyclic amine moieties is an example of such an approach. tandfonline.com

Molecular and Cellular Mechanisms of Action of Gliclazide

Pancreatic β-Cell Interactions and Insulin (B600854) Secretion Pathways

The principal action of Gliclazide (B1671584) is to augment insulin secretion from the β-cells located in the islets of Langerhans within the pancreas. sterispharma.com This process is independent of ambient glucose levels but is crucial for managing hyperglycemia in type 2 diabetes by correcting defective insulin secretion. japsonline.comnih.gov The pathway begins with Gliclazide's binding to a specific receptor on the β-cell surface, which sets off a chain of intracellular events. patsnap.com

The initial and most critical step in Gliclazide's mechanism is its high-affinity, selective, and reversible binding to the sulfonylurea receptor 1 (SUR1). patsnap.comnih.govwikipedia.org SUR1 is a regulatory subunit of the ATP-sensitive potassium (KATP) channel complex found on the plasma membrane of pancreatic β-cells. nih.govdiabetesjournals.org Gliclazide's molecular structure allows it to bind specifically to the β-cell type SUR1, showing significantly lower affinity for SUR2A and SUR2B subtypes, which are predominantly found in cardiac and vascular smooth muscle tissues, respectively. nih.govdiabetesjournals.org This selectivity for the pancreatic SUR1 is a distinguishing feature compared to other sulfonylureas like glibenclamide. nih.govnih.gov The binding of Gliclazide to SUR1 is also rapidly reversible, which contrasts with the prolonged binding observed with some other sulfonylureas. gavinpublishers.comnih.gov

Upon binding to the SUR1 subunit, Gliclazide induces a conformational change that results in the inhibition and closure of the ATP-sensitive potassium (KATP) channel. drugbank.compatsnap.comgavinpublishers.com These channels are hetero-octameric structures composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. nih.govacs.org In the resting state of the β-cell, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative resting membrane potential. patsnap.com By blocking these channels, Gliclazide effectively traps potassium ions inside the cell. medicaldialogues.in Research demonstrates Gliclazide's high potency and specificity in blocking these channels in pancreatic β-cells compared to other tissues. nih.gov

TissueTarget KATP Channel SubtypeGliclazide IC₅₀ (Concentration for 50% Inhibition)Reference
Pancreatic β-CellKir6.2/SUR1184 ± 30 nmol/l nih.gov
Cardiac MuscleKir6.2/SUR2A19.5 ± 5.4 µmol/l nih.gov
Arterial Smooth MuscleKir6.1/SUR2B37.9 ± 1.0 µmol/l nih.gov

This table illustrates the specificity of Gliclazide, showing a significantly lower concentration is needed to inhibit KATP channels in pancreatic β-cells compared to heart and smooth muscle cells, indicating a high degree of selectivity. nih.gov

The inhibition of potassium efflux resulting from KATP channel closure leads to an accumulation of positive charge inside the pancreatic β-cell. japsonline.compatsnap.com This change alters the electrical gradient across the cell membrane, causing it to become less negative, a process known as membrane depolarization. drugbank.commedicaldialogues.in This depolarization is the critical trigger for the next step in the insulin secretion pathway. nih.gov Once the membrane potential reaches a certain threshold, it activates voltage-gated calcium channels (VGCCs), which are also embedded in the β-cell's plasma membrane. japsonline.comwikipedia.orgwikipedia.org These channels are normally closed at resting membrane potential and open in response to depolarization. wikipedia.orgelifesciences.org

The activation and opening of VGCCs create a conduit for calcium ions (Ca2+) to flow from the extracellular fluid, where their concentration is high, into the β-cell's cytoplasm, following their electrochemical gradient. wikipedia.orgwikipedia.org This leads to a rapid and significant increase in the intracellular calcium concentration. nih.govmdpi.com The elevated cytosolic calcium acts as a crucial second messenger. nih.gov It binds to and activates calmodulin, a calcium-binding protein, which in turn initiates a cascade of events that culminates in the exocytosis of insulin-containing secretory granules. drugbank.commedicaldialogues.in This process involves the fusion of the insulin granule membrane with the cell's plasma membrane, releasing insulin into the bloodstream to regulate glucose levels. nih.gov

Beyond its direct stimulatory effect, Gliclazide also enhances the sensitivity of pancreatic β-cells to glucose. japsonline.com This means that for a given glucose concentration, the presence of Gliclazide results in a more robust insulin secretory response. nih.gov Studies have demonstrated that Gliclazide shifts the glucose dose-response curve for insulin release to the left, effectively lowering the glucose concentration required to elicit a half-maximal insulin response (ED50). nih.gov This indicates an apparent enhancement of β-cell glucose sensitivity, particularly for the first phase of insulin release. nih.gov Even at low doses, Gliclazide has been shown to increase beta-cell glucose sensitivity by approximately 46-50%. nih.govoup.com

ParameterControl/PlaceboWith GliclazideFindingReference
Beta-Cell Glucose Sensitivity22.61 ± 3.9433.11 ± 7.8346% increase nih.govoup.com
ED₅₀ for First-Phase Insulin Release9.1 ± 0.6 mmol/l7.6 ± 0.3 mmol/lSignificant decrease, indicating higher sensitivity nih.gov

This table summarizes findings from studies on Gliclazide's effect on β-cell glucose sensitivity, showing a quantitative increase in sensitivity and a lower glucose threshold for insulin secretion. nih.govnih.govoup.com

A characteristic feature of type 2 diabetes is the progressive deterioration and loss of the first-phase insulin secretion, which is the initial, rapid burst of insulin released in response to a glucose challenge. bjd-abcd.com Gliclazide has been shown to specifically improve or restore this abnormal first-phase insulin release in patients with type 2 diabetes. japsonline.comcapes.gov.br Treatment with Gliclazide can lead to the reappearance of a small first-phase insulin response to intravenous glucose. nih.gov However, the extent of this effect may depend on the stage of the disease. In patients with long-standing type 2 diabetes who have an almost nonexistent first phase, Gliclazide may have a more pronounced effect on enhancing the second-phase insulin release rather than significantly restoring the first phase. nih.gov Nonetheless, its ability to positively modulate the early insulin response is a key component of its therapeutic action. japsonline.com

Extrapancreatic Effects and Diverse Cellular Signaling Pathways

Restoration and Enhancement of Peripheral Insulin Sensitivity

Gliclazide has been shown to improve peripheral insulin sensitivity, a key factor in the pathophysiology of type 2 diabetes. eessentials.com.bdnih.gov This enhancement of insulin action in tissues like muscle and fat is not thought to be mediated by an increase in the number or affinity of insulin receptors. researchgate.netnih.gov Instead, evidence points towards a post-receptor effect on insulin signaling. nih.gov By improving how tissues respond to insulin, gliclazide facilitates more efficient glucose uptake from the bloodstream, contributing to better glycemic control. jofem.org Some studies suggest that any effects on peripheral insulin sensitivity might be secondary to the improvement of the pancreas's ability to secrete insulin. nih.gov

Modulation of Hepatic Glucose Production and Glucose Clearance

The liver plays a central role in maintaining glucose homeostasis by producing and clearing glucose from the blood. uc.pt In individuals with type 2 diabetes, hepatic glucose production is often elevated. frontiersin.org Gliclazide has demonstrated the ability to decrease hepatic glucose production. eessentials.com.bdresearchgate.net Studies have shown that under conditions of high blood sugar and insulin levels, gliclazide leads to a greater suppression of hepatic glucose production. nih.gov This effect, coupled with an increase in glucose clearance, contributes significantly to its hypoglycemic action. researchgate.netnih.gov The reduction in hepatic glucose output is a crucial extrapancreatic mechanism of gliclazide. sterispharma.commdpi.com

Influence on Skeletal Muscle Glycogen (B147801) Synthesis Activity

Skeletal muscle is a primary site for glucose disposal, storing it as glycogen. Impaired glycogen synthesis is a feature of insulin resistance. frontiersin.orgopenaccessjournals.com Gliclazide has been found to positively influence this process by stimulating glycogen synthase activity in skeletal muscle. researchgate.netnih.gov This suggests a potential post-receptor effect on insulin action, possibly through the stimulation of this key enzyme involved in glycogen metabolism. nih.gov In laboratory studies using a skeletal muscle cell line, gliclazide was shown to increase glucose uptake. nih.gov This effect was associated with an increased amount of the GLUT1 glucose transporter protein in the cell membrane, a mechanism that appears to be independent of new protein synthesis. nih.gov This suggests that gliclazide may help to stabilize the GLUT1 transporter at the cell surface, thereby enhancing glucose entry into muscle cells for subsequent storage as glycogen. nih.gov

Mechanistic Insights into Antioxidant Properties and Oxidative Stress Mitigation

Gliclazide is distinguished from other sulfonylureas by its antioxidant properties, which are attributed to its unique azabicyclo-octyl ring structure. gavinpublishers.comnih.gov This structure allows it to act as a free radical scavenger. gavinpublishers.comnih.gov Clinical studies have demonstrated that treatment with gliclazide can lead to a reduction in markers of lipid oxidation and an increase in antioxidant parameters, an effect not observed with other sulfonylureas. gavinpublishers.comnih.gov These antioxidant effects are believed to be independent of its glucose-lowering activity and may contribute to protecting against the vascular complications of diabetes, which are linked to oxidative stress. nih.govnih.gov

Advanced glycation end products (AGEs) are harmful compounds that form when excess sugars react with proteins and lipids. mdpi.com They are implicated in the development of diabetic vascular complications, in part by stimulating the expression of Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.govaustinpublishinggroup.com VEGF is a potent promoter of blood vessel formation and can contribute to the pathological angiogenesis seen in diabetic retinopathy. austinpublishinggroup.come-dmj.org

Research has shown that in retinal endothelial cells, AGEs increase VEGF expression through a mechanism involving oxidative stress and the activation of Protein Kinase C (PKC). nih.gov Gliclazide, owing to its antioxidant properties, has been found to inhibit this AGE-induced increase in VEGF expression. nih.gov This inhibitory effect is not shared by other sulfonylureas that lack antioxidant capabilities. nih.gov By interfering with this pathway, gliclazide may offer a protective effect against the development and progression of diabetic retinopathy.

Cellular signaling pathways involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and Nuclear Factor-kappa B (NF-κB) are crucial in mediating inflammatory and oxidative stress responses. researchgate.netnih.govemjreviews.com In the context of diabetes and its complications, these pathways are often dysregulated.

Gliclazide has been shown to modulate these key signaling pathways. For instance, it can inhibit the activation of PKC, which is a downstream effect of AGEs and a contributor to increased VEGF expression. nih.gov Furthermore, gliclazide has been observed to downregulate the expression of NF-κB, a transcription factor that controls the expression of numerous genes involved in inflammation and immune responses. scielo.brnih.gov Studies have also indicated that gliclazide can inhibit the activity and expression of MAPKs. nih.gov By modulating these interconnected signaling cascades, gliclazide can attenuate inflammatory responses and mitigate oxidative stress, providing a potential mechanism for its protective effects beyond glucose control. scielo.brnih.gov

Protection against Hydrogen Peroxide-Induced Insulin Resistance

Gliclazide has demonstrated protective effects against insulin resistance induced by oxidative stress, specifically from hydrogen peroxide (H₂O₂). In laboratory studies using 3T3L1 adipocytes (fat cells), exposure to hydrogen peroxide was shown to suppress insulin-stimulated glucose uptake to approximately 66% of normal levels. nih.gov However, the introduction of Gliclazide dose-dependently reversed this effect. nih.gov At a concentration of 5 micromol/L, Gliclazide significantly restored glucose uptake to 93.3% even in the presence of hydrogen peroxide. nih.gov

This protective mechanism is linked to the restoration of GLUT4 translocation. nih.gov GLUT4 is a crucial glucose transporter that moves to the cell surface in response to insulin, enabling glucose to enter the cell. Hydrogen peroxide impairs this process, but Gliclazide treatment was found to significantly overcome this reduction in GLUT4 translocation. nih.gov This effect is attributed to Gliclazide's antioxidant properties, which are not shared by all sulfonylureas; for instance, glibenclamide failed to produce the same protective effect in similar experiments. nih.gov The antioxidant capability of Gliclazide is linked to its unique azabicyclo-octyl ring structure, which acts as a free radical scavenger. researchgate.net By reducing oxidative stress, Gliclazide helps prevent damage to pancreatic beta-cells and preserves their function. researchgate.netdoi.org

Anti-Aggregation and Hemobiological Actions (e.g., platelet adhesion, aggregation, fibrinolysis)

Gliclazide exhibits significant hemobiological effects that are independent of its glucose-lowering action. researchgate.netjapsonline.com These properties are particularly relevant in the context of diabetic vascular disease, which is often characterized by hemorrheologic abnormalities. researchgate.netnih.gov

Key Hemobiological Actions of Gliclazide:

ActionMechanism and FindingsCitations
Platelet Aggregation Gliclazide partially inhibits platelet aggregation and adhesion. tga.gov.autga.gov.au This is achieved by reducing markers of platelet activation, such as beta-thromboglobulin and thromboxane (B8750289) B2. tga.gov.autga.gov.au Studies have shown that Gliclazide's free radical scavenging ability is key to lowering platelet activity. researchgate.netresearchgate.net researchgate.nettga.gov.autga.gov.auresearchgate.net
Fibrinolysis The compound enhances fibrinolysis, the process of breaking down blood clots. japsonline.com It achieves this by increasing the activity of vascular endothelial tissue plasminogen activator (tPA). tga.gov.auresearchgate.net japsonline.comtga.gov.auresearchgate.net
Platelet Adhesion Gliclazide has been shown to reduce platelet adhesion. japsonline.comtga.gov.au japsonline.comtga.gov.au
Endothelial Interaction It suppresses neutrophil-endothelial cell adhesion and prevents the expression of endothelial adhesion molecules on the cell surface. researchgate.netresearchgate.net researchgate.netresearchgate.net

These actions collectively contribute to improved microcirculation and may help in halting the progression of diabetic microangiopathy. japsonline.compatsnap.com The beneficial effects of Gliclazide on platelets and fibrinolysis have been linked to a reduction in oxidative stress. researchgate.netnih.gov

Modulation of Cytokine Production (e.g., IL-1β) via the PI3K/AKT Signaling Pathway

Gliclazide has been shown to modulate inflammatory responses by influencing cytokine production. nih.gov Research indicates that Gliclazide can inhibit the production of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), IL-6, and TNF-α, in a concentration-dependent manner. researchgate.net Conversely, it can also induce the production of anti-inflammatory cytokines like IL-10. researchgate.net

The Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway is a critical regulator of cellular processes, including inflammation and cell survival. nih.govbiomolther.org In certain contexts, such as experimental periodontal disease, high doses of Gliclazide (e.g., 10 mg/kg in animal models) were found to activate the PI3K/AKT pathway, which was associated with an increase in the inflammatory cytokine IL-1β and subsequent bone loss. nih.gov IL-1β is known to stimulate the formation of osteoclasts, the cells responsible for bone resorption. nih.gov However, at lower doses (1 mg/kg), Gliclazide led to a reduction in IL-1β levels and down-regulation of the PI3K/AKT pathway, resulting in reduced inflammation and bone loss. nih.gov This suggests that Gliclazide's effect on this pathway and subsequent cytokine production is dose-dependent.

Influence on Bone Metabolism: Osteoblast and Osteoclast Activity

Gliclazide's influence on bone metabolism appears to be complex and dose-dependent. nih.gov Bone remodeling is a balanced process involving bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). bioscientifica.com

In an experimental model of periodontal disease, different doses of Gliclazide had varied effects on bone volume. nih.gov While all tested concentrations of Gliclazide increased bone volume compared to the untreated disease group, the outcomes related to cellular activity differed. nih.gov

Low-Dose Gliclazide (1 mg/kg): This dose was associated with beneficial effects, including reduced bone loss. nih.gov It resulted in strong immunostaining for Osteoprotegerin (OPG), a protein that inhibits osteoclast formation, and weak staining for RANKL, a key factor that promotes osteoclast differentiation. nih.govbioscientifica.com This indicates a shift towards reduced bone resorption.

High-Dose Gliclazide (10 mg/kg): This higher dose was linked to increased bone loss in the experimental model. nih.gov The mechanism involved the activation of the PI3K/AKT pathway, leading to increased IL-1β, which in turn stimulates osteoclastogenesis (the formation of osteoclasts). nih.gov

One recent study using Mendelian Randomization suggested that Gliclazide significantly increases the risk of pathological fractures, warranting caution for patients at high risk. researchgate.net In contrast, other sulfonylureas like glimepiride (B1671586) have been shown to enhance the proliferation and differentiation of rat osteoblasts. mdpi.com

Mechanisms of Potential Neuroprotection and Improvement of Vascular Integrity

Gliclazide demonstrates potential neuroprotective effects and the ability to improve vascular integrity, particularly within the brain. In the context of type 2 diabetes, which can lead to a leaky blood-brain barrier (BBB), Gliclazide has shown restorative effects. diabetesjournals.org

Studies in mice with diet-induced type 2 diabetes revealed that the condition causes BBB leakage and reduced pericyte coverage of microvessels in the brain. diabetesjournals.org Treatment with a sulfonylurea (glimepiride, which is in the same class as Gliclazide) was found to reverse the BBB leakage. diabetesjournals.org It did so by enhancing angiogenesis (the formation of new blood vessels) and increasing pericyte density, leading to proper vascular coverage. diabetesjournals.org The treatment also increased the density of collagen IV, a key component of the vascular basement membrane, and reduced microglial activation, which is a marker of inflammation in the brain. diabetesjournals.org

The antioxidant properties of Gliclazide are also central to its protective vascular effects. researchgate.netnih.gov By scavenging free radicals, Gliclazide can mitigate endothelial cell damage, a process implicated in the pathogenesis of diabetic vascular complications. researchgate.netnih.govmdpi.com Furthermore, Gliclazide has been reported to be a radioprotective agent, capable of protecting intestinal tissue from radiation-induced injury by inhibiting oxidative stress and apoptosis. biotechnologia-journal.org

Pharmacokinetics and Pharmacodynamics of Gliclazide: Mechanistic and Inter Individual Variability Research

Absorption Kinetics: Rate, Completeness, and Biphasic Gastric Emptying Phenomena

Gliclazide (B1671584) is characterized by rapid and complete absorption from the gastrointestinal tract following oral administration. actamedicamarisiensis.rofarmaciajournal.com Peak plasma concentrations are typically reached within 4 to 6 hours. drugbank.comhres.cahres.ca However, there is notable inter-individual variability in the time to reach peak plasma concentration (tmax). actamedicamarisiensis.ro Studies have shown that the absorption process can be complex. In many individuals, the serum concentration profile of gliclazide shows at least one nadir within the first 6 hours after administration. nih.gov This observation suggests the influence of phenomena such as enterohepatic recirculation, biphasic gastric emptying, or the absorption of the drug from two separate locations within the upper gastrointestinal tract. nih.gov A delay in absorption can also be attributed to factors like the slow disintegration of modified-release tablets. actamedicamarisiensis.ro Some pharmacokinetic models suggest that gliclazide's absorption kinetics are best described by a combination of first-order and zero-order processes, often with a lag time before absorption begins. ubbcluj.ro This latency could be related to gastric emptying time. ubbcluj.ro

Distribution Dynamics: Apparent Volume of Distribution and High Protein Binding Affinity

Gliclazide exhibits a low apparent volume of distribution, which is a reflection of its high affinity for binding to plasma proteins. japsonline.commedsafe.govt.nz The apparent volume of distribution in healthy volunteers and patients with type 2 diabetes is reported to be in the range of 13 to 24 liters. japsonline.comtandfonline.com This limited distribution is primarily due to its extensive binding to plasma proteins, particularly albumin. japsonline.comscialert.net Research indicates that gliclazide is approximately 94% protein-bound in plasma. farmaciajournal.comdrugbank.comjapsonline.com At a plasma concentration of about 8 µg/mL, the protein binding is specifically noted to be 94.2%. hres.camedsafe.govt.nzhres.ca This high degree of protein binding restricts the drug's distribution into various tissues, although it has been observed to cross the placental barrier. japsonline.commedsafe.govt.nz

Pharmacokinetic ParameterValueReference(s)
Apparent Volume of Distribution (Vd) 13 - 24 L japsonline.comtandfonline.com
Protein Binding Affinity ~94% farmaciajournal.comdrugbank.comjapsonline.com
Protein Binding at 8 µg/mL 94.2% hres.camedsafe.govt.nzhres.ca

Biotransformation Pathways and Metabolite Profiling

Gliclazide undergoes extensive metabolism, primarily in the liver, with less than 1% of the administered dose being excreted unchanged in the urine. drugbank.comjapsonline.com The biotransformation process results in the formation of several metabolites, none of which have significant hypoglycemic activity. tandfonline.com

The metabolism of gliclazide is predominantly mediated by the cytochrome P450 (CYP) enzyme system. farmaciajournal.com Research has identified CYP2C9 as the major enzyme responsible for the metabolic clearance of gliclazide through various hydroxylation pathways. scispace.comnih.gov CYP2C19 also plays a significant role, particularly in the tolyl-methyl hydroxylation of gliclazide, which is a major metabolic route. scispace.comnih.govbenthamscience.com While CYP2C9 and CYP2C19 are the primary contributors, other enzymes from the CYP2C subfamily can also hydroxylate gliclazide. nih.gov The involvement of CYP3A4 in the metabolism of gliclazide is considered to be of lesser importance compared to the CYP2C enzymes. researchgate.net

The biotransformation of gliclazide leads to the formation of at least seven or eight metabolites. japsonline.commedsafe.govt.nztandfonline.com The principal metabolites are oxidized and hydroxylated derivatives. drugbank.comhres.cahres.ca These include methylhydroxygliclazide, 6-β-hydroxygliclazide, and 7-β-hydroxygliclazide. drugbank.comnih.gov Following their formation, these primary metabolites are further conjugated with glucuronic acid before elimination. drugbank.comhres.camedsafe.govt.nz These metabolic pathways—hydroxylation, oxidation, and subsequent glucuronidation—render the compound more water-soluble, facilitating its excretion from the body. nih.gov

Metabolite TypeExamplesReference(s)
Hydroxylated Derivatives 6-β-Hydroxygliclazide, 7-β-Hydroxygliclazide drugbank.comnih.gov
Oxidized Derivatives Methylhydroxygliclazide, Carboxygliclazide drugbank.comtandfonline.com
Conjugates Glucuronic Acid Conjugates drugbank.comhres.camedsafe.govt.nz

Genetic polymorphisms in the genes encoding the CYP2C9 and CYP2C19 enzymes have a significant impact on the pharmacokinetics of gliclazide. researchgate.netnih.gov Unlike other sulfonylureas where CYP2C9 polymorphisms are more dominant, the pharmacokinetics of gliclazide appear to be more influenced by the genetic variations in CYP2C19. benthamscience.comtandfonline.com Individuals who are poor metabolizers due to CYP2C19 polymorphisms, such as those with the 2/2 genotype, exhibit a nearly twofold higher plasma area-under-the-curve (AUC) and significantly reduced oral clearance compared to extensive metabolizers. tandfonline.com Similarly, carriers of defective CYP2C9 alleles also show altered pharmacokinetics. benthamscience.com Studies have demonstrated that individuals with defective alleles in both CYP2C9 and CYP2C19 can have a more than twofold higher drug exposure (AUC) and a more than 50% lower clearance compared to those with no defective alleles. researchgate.netnih.gov These genetic variations are a major source of inter-individual variability in gliclazide's pharmacokinetic profile. scispace.comnih.gov

Genotype Group (CYP2C9 & CYP2C19)Impact on Gliclazide PharmacokineticsReference(s)
Two Defective Alleles 2.34-fold higher AUC, 57.1% lower clearance researchgate.netnih.gov
One Defective Allele 1.46-fold higher AUC, 32.3% lower clearance researchgate.netnih.gov
**CYP2C19 Poor Metabolizers (2/2)Nearly 2-fold higher AUC, significantly reduced oral clearance tandfonline.com

Elimination Routes and Clearance Mechanisms: Renal and Fecal Excretion of Metabolites

The elimination of gliclazide from the body occurs almost exclusively in the form of its metabolites. hres.ca The primary route of excretion is via the kidneys. drugbank.comjapsonline.comtandfonline.com Approximately 60-70% of the administered dose is excreted in the urine as metabolites and their conjugates. farmaciajournal.comdrugbank.comjapsonline.com The remaining 10-20% of the dose is eliminated through the feces. farmaciajournal.comdrugbank.comjapsonline.com Less than 1% of the unchanged drug can be found in the urine, highlighting the extensiveness of its hepatic metabolism prior to excretion. farmaciajournal.comhres.ca The complete elimination of a dose of gliclazide is generally achieved within 144 hours. japsonline.comfda.gov.ph

Elimination RoutePercentage of Dose ExcretedReference(s)
Renal (Urine) 60% - 70% farmaciajournal.comdrugbank.comjapsonline.com
Fecal (Feces) 10% - 20% farmaciajournal.comdrugbank.comjapsonline.com

Pharmacodynamic Response Dynamics: Blood Glucose Reduction, Insulin (B600854) Secretion, and Time-Course Relationships

Gliclazide, a second-generation sulfonylurea, primarily exerts its glucose-lowering effect by stimulating insulin secretion from the β-cells of the pancreas. japsonline.compatsnap.comdominapharm.com This action is initiated by its binding to the sulfonylurea receptor 1 (SUR1) on the β-cell surface, which leads to the closure of ATP-sensitive potassium (KATP) channels. patsnap.commdpi.com The subsequent decrease in potassium efflux causes depolarization of the β-cell membrane, opening voltage-gated calcium channels. patsnap.com The resulting influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin levels in the bloodstream. patsnap.com

A key feature of gliclazide's action is its ability to restore the biphasic pattern of insulin secretion in individuals with type 2 diabetes. It improves both the early, first-phase insulin release in response to glucose and the sustained, second-phase secretion. dominapharm.comnih.govtga.gov.au This more physiological pattern of insulin release may contribute to a lower incidence of hypoglycemia compared to some other sulfonylureas. nih.gov

Beyond its direct effects on insulin secretion, gliclazide also demonstrates extra-pancreatic actions. It has been shown to enhance peripheral insulin sensitivity, leading to increased glucose uptake in tissues like muscle. tga.gov.augeneesmiddeleninformatiebank.nl Studies have indicated a significant increase in insulin-mediated glucose uptake and potentiation of insulin's action on muscle glycogen (B147801) synthase. tga.gov.au Additionally, gliclazide can reduce hepatic glucose production, contributing to lower fasting blood glucose levels. nih.govtga.gov.au

The time-course of gliclazide's pharmacodynamic response shows a direct relationship with its plasma concentration. In healthy volunteers, the maximum glucose-lowering effect is typically observed around 1.5 hours after administration. ekb.eg However, in diabetic rats, the hypoglycemic effect has been observed to be more sustained. ekb.eg Studies have also explored the impact of low-dose gliclazide, which has been shown to augment the incretin (B1656795) effect, potentiate late-phase insulin secretion, and increase glucose sensitivity. nih.govresearchgate.net

The blood glucose-lowering effect of gliclazide has been demonstrated in various animal models. In normal rats, gliclazide produced a biphasic reduction in blood glucose, with maximum effects observed at 2 and 8 hours. ashdin.com In diabetic rats, the peak antihyperglycemic effect was seen at 2 and 12 hours. ashdin.com In rabbits, the maximum hypoglycemic activity was noted at the 4-hour mark. ashdin.com

Comprehensive Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool for understanding the complex relationship between drug exposure and its therapeutic effect over time. diva-portal.orgresearchgate.net For gliclazide, PK-PD models have been developed to characterize its long-term hypoglycemic effect and to identify sources of inter-individual variability. nih.govnih.gov

A population PK-PD analysis of a modified-release formulation of gliclazide in a large cohort of patients with type 2 diabetes utilized a nonlinear mixed-effects modeling approach. nih.govnih.gov This model incorporated an Emax relationship to link gliclazide exposure (as measured by the area under the concentration-time curve, or AUC) to the decrease in fasting plasma glucose (FPG). nih.govnih.gov An effect compartment was used to describe the delay between the pharmacokinetic profile and the pharmacodynamic response. nih.govnih.gov The equilibration half-life between the PK and PD steady states was estimated to be 3 weeks, with significant inter-subject variability. nih.govnih.gov

These models have also been used to simulate the time course of gliclazide's antidiabetic effect, allowing for the evaluation of different dosing regimens and the prediction of patient responses. diva-portal.orgnih.gov Simulations have shown that disease state is a major factor influencing the response to gliclazide. nih.govnih.gov For instance, the percentage of patients who respond to gliclazide monotherapy increases as the number of previously used antidiabetic agents decreases. nih.govnih.gov

More recent pharmacometric modeling efforts have focused on characterizing the concentration-response relationship of gliclazide on postprandial glucose and insulin. diva-portal.org By integrating data from multiple studies, researchers have developed models that can simulate the effects of different formulations (immediate-release vs. modified-release) and dosing schedules. diva-portal.org These simulations are valuable for optimizing dosing regimens to maximize efficacy while minimizing the risk of adverse effects like hypoglycemia. diva-portal.org The use of population modeling allows for the estimation of not only the average PK and PD parameters but also the variability between individuals, which is crucial for personalized medicine. researchgate.netmdpi.com

Inter-Species Pharmacokinetic and Pharmacodynamic Extrapolation in Preclinical Animal Models (e.g., rats, rabbits, monkeys, dogs)

Preclinical animal models are essential for the initial evaluation of a drug's pharmacokinetic and pharmacodynamic properties before human trials. However, extrapolating these findings from animals to humans requires careful consideration of inter-species differences. cdc.govnih.gov

Gliclazide has been studied in various animal models, including rats, rabbits, monkeys, and dogs. cdc.govresearchgate.netnih.gov Pharmacokinetic studies have revealed inter-species variations in parameters such as half-life, which is approximately 2.5 hours in rats compared to 10.4 hours in humans. japsonline.comhres.ca Despite these differences in elimination rates, the absorption of gliclazide is generally rapid across species, with peak plasma concentrations occurring between 1 and 6 hours. japsonline.com The route of excretion is also similar, with the majority of the drug and its metabolites being eliminated in the urine. japsonline.comhres.cadrugbank.com

Table 1: Interspecies Pharmacokinetic Parameters of Gliclazide

Species Half-life (t½) Peak Plasma Time (Tmax) Reference
Rat ~2.5 hours 1-6 hours japsonline.com

| Human | ~10.4 - 20.5 hours | 2-8 hours | japsonline.comdominapharm.com |

Note: This table presents a simplified overview. Actual values can vary based on the study design and specific formulation used.

Pharmacodynamic studies in animal models have consistently demonstrated the hypoglycemic effect of gliclazide. In rats, gliclazide has been shown to produce a significant reduction in blood glucose levels in both normal and diabetic models. ekb.egashdin.comresearchgate.netjuniperpublishers.comnih.govphcogres.com Similarly, studies in rabbits have confirmed its glucose-lowering activity. ashdin.comresearchgate.netjuniperpublishers.comnih.govphcogres.comjofem.orgtandfonline.com

Table 2: Summary of Gliclazide's Pharmacodynamic Effects in Preclinical Models

Animal Model Key Findings Reference(s)
Rats (Normal & Diabetic) - Significant reduction in blood glucose. - Biphasic peak activity in normal rats. - Sustained antihyperglycemic effect in diabetic rats. ekb.egashdin.comresearchgate.netjuniperpublishers.comnih.govphcogres.comresearchgate.net

| Rabbits (Normal & Diabetic) | - Significant hypoglycemic effect. - Alteration of pharmacokinetic parameters by co-administered drugs. | ashdin.comresearchgate.netjuniperpublishers.comnih.govphcogres.comjofem.orgtandfonline.com |

This table summarizes general findings and is not exhaustive.

While these animal models are invaluable, direct extrapolation of dose and effect to humans is not always straightforward due to differences in metabolism and physiology. jofem.orgnih.gov For example, enterohepatic recirculation of gliclazide, which can influence its pharmacokinetic profile, has been observed in both humans and animal models, but the extent can vary. tandfonline.comresearchgate.net Therefore, allometric scaling and physiologically based pharmacokinetic (PBPK) models are often employed to improve the accuracy of inter-species extrapolation. cdc.govnih.gov These modeling approaches help to bridge the gap between preclinical data and clinical outcomes, facilitating a more informed drug development process.

Advanced Analytical Methodologies for Gliclazide Research

Application of Spectroscopic Techniques (e.g., NMR, IR, Advanced MS) for Structural Elucidation of Novel Metabolites and Impurities

The structural elucidation of novel metabolites and impurities of Gliclazide (B1671584) is critical for ensuring the safety and efficacy of the pharmaceutical product. This process relies heavily on an integrated approach using advanced spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These methods provide complementary information that, when combined, allows for the unambiguous identification of unknown molecular structures.

Advanced Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of drug degradation products and metabolites due to its high sensitivity and ability to provide molecular weight information. Techniques such as Liquid Chromatography coupled with Electrospray Ionization tandem Mass Spectrometry (LC-ESI-MS/MS) are particularly powerful.

In Gliclazide research, LC-ESI-MS is used to analyze solutions from forced degradation studies, which simulate acidic, alkaline, and oxidative stress conditions. researchgate.net This allows for the separation and detection of various degradation products. For instance, analysis of stressed Gliclazide samples in positive ESI mode reveals a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 324. researchgate.net By studying the fragmentation patterns of this parent ion and comparing them to those of the unknown impurities, researchers can deduce their structures.

Key research findings have identified several degradation products of Gliclazide by comparing their mass fragmentation patterns with the parent drug. researchgate.netresearchgate.net For example, four degradation products (designated I, II, V, and VI) were detected with molecular weights of 171, 229, 337, and 321, respectively. researchgate.net The fragmentation of Gliclazide itself yields characteristic ions at m/z 170, 155, 127, 110, and 91, which serve as fingerprints for identifying the core structures within its derivatives. researchgate.netresearchgate.net

Table 1: Mass Spectrometry Data for Gliclazide and Its Degradation Products researchgate.netresearchgate.net
CompoundMolecular Weight (Da)Parent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Structural Assignment
Gliclazide323.4324170, 155, 127, 110, 91Parent Drug
Product I171172155, 106, 91p-tolylsulfonamide
Product II229230198, 155, 91Methyl N-(p-tolylsulfonyl)carbamate
Product V337338183, 155, 127, 110, 914,4a,5,6,7,7a-hexahydro-3H-cyclopenta[d]pyridazin-1-yl N-(p-tolylsulfonyl)carbamate
Product VI321322167, 155, 127, 110, 91N-(4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[d]pyridazine-1-carbonyl)-4-methyl benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides crucial information on molecular weight and fragmentation, NMR spectroscopy is unparalleled for determining the precise arrangement of atoms within a molecule. researchgate.nethyphadiscovery.com Techniques like ¹H-NMR and ¹³C-NMR, along with two-dimensional NMR (e.g., COSY, HSQC, HMBC), provide a complete picture of the molecular skeleton, making NMR indispensable for the definitive structural elucidation of novel compounds. hyphadiscovery.comnih.gov

In the context of Gliclazide, NMR has been used to confirm the structure of synthesized metabolites and impurities. nih.gov For example, detailed ¹H-NMR and two-dimensional ¹H-NMR analyses were instrumental in characterizing several hydroxylated metabolites of the azabicyclooctyl ring of Gliclazide. nih.gov The chemical shifts and coupling patterns in an NMR spectrum provide unambiguous evidence of the location of substituents and the stereochemistry of the molecule. The characterization of Gliclazide Impurity D, for example, is confirmed using ¹H-NMR alongside HPLC-MS.

Table 2: Illustrative ¹H-NMR Spectral Data for Gliclazide
Proton TypeTypical Chemical Shift (δ) Range (ppm)Structural Assignment
Aromatic Protons (Tolyl group)7.0 - 8.0Protons on the p-methylphenyl ring
NH Protons (Sulfonylurea)Variable (broad signals)Protons of the -SO₂-NH-C(O)-NH- group
Aliphatic Protons (Azabicyclooctyl ring)1.0 - 4.0Protons of the fused bicyclic ring system
Methyl Protons (Tolyl group)~2.4-CH₃ group on the phenyl ring

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. tsijournals.com By analyzing the absorption of infrared radiation at specific wavenumbers, one can confirm the presence or absence of key structural motifs such as carbonyl (C=O), amine (N-H), and sulfonyl (S=O) groups. nih.govajrconline.org

For Gliclazide and its related substances, FTIR is used as a qualitative identification technique and to study molecular interactions. tsijournals.comtsijournals.com The FTIR spectrum of Gliclazide shows characteristic absorption bands that confirm its structure. When a new impurity or metabolite is isolated, its IR spectrum is compared to that of the parent Gliclazide. The appearance of new bands (e.g., an O-H stretch in a hydroxylated metabolite) or the disappearance of existing ones provides direct evidence of structural modification.

Table 3: Characteristic FTIR Absorption Bands for Gliclazide nih.govresearchgate.net
Functional GroupWavenumber (cm⁻¹)Vibrational Mode
Amine (N-H)~3272Stretching
Carbonyl (C=O)~1709Stretching
Sulfonyl (S=O)~1350 and ~1164Asymmetric & Symmetric Stretching
Aromatic C-H~3000-3100Stretching

The synergistic use of MS, NMR, and IR spectroscopy creates a robust workflow for the structural elucidation of previously unknown Gliclazide metabolites and impurities. oup.comresearchgate.net This integrated approach ensures a high degree of confidence in the identification, which is essential for regulatory compliance and understanding the complete metabolic fate of the drug.

Novel Research Directions and Emerging Therapeutic Applications of Gliclazide

Neuroprotective Potentials and Investigation of Underlying Molecular Pathways

Recent studies have illuminated the neuroprotective effects of Gliclazide (B1671584), extending its therapeutic profile beyond glycemic control. Research indicates that Gliclazide may offer protection against neuronal injury and cognitive decline associated with aging and neurodegenerative conditions. researchgate.net In experimental models, Gliclazide has been shown to ameliorate neuronal apoptosis (cell death) and synaptic injury. researchgate.net

The underlying mechanisms for these neuroprotective actions are linked to the drug's ability to mitigate oxidative stress. researchgate.net Gliclazide has demonstrated the capacity to enhance the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX). researchgate.net Furthermore, investigations suggest that Gliclazide's antioxidant properties may be associated with the p38 MAPK signaling pathway. researchgate.net By attenuating the phosphorylation of p38, it facilitates the nuclear expression of Nrf2, a key regulator of cellular antioxidant responses. researchgate.net Some studies have also explored a palladium-based complex of Gliclazide, which showed enhanced neuroprotective effects against Aβ-induced toxicity in preclinical models, suggesting potential relevance for Alzheimer's disease. rsc.org

Cardiovascular Benefits and Mechanisms of Action in Diabetic Microangiopathy

Gliclazide exhibits significant cardiovascular benefits that appear to be independent of its glucose-lowering effects. researchgate.netnih.gov These advantages are particularly relevant in the context of diabetic microangiopathy, a common complication of diabetes affecting small blood vessels. japsonline.com The primary mechanism behind these benefits is Gliclazide's potent antioxidant activity, attributed to its unique aminoazabicyclo-octane ring. researchgate.netnih.gov This structure enables it to act as a free radical scavenger, which is crucial because oxidative stress is a key factor in the development of diabetic vascular disease. researchgate.netnih.gov

Clinical and preclinical studies have demonstrated that Gliclazide can:

Reduce platelet reactivity and adhesion: This helps to prevent the formation of blood clots. researchgate.netjapsonline.com

Stimulate endothelial prostacyclin synthesis: Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. researchgate.netnih.gov

Increase fibrinolysis: This process helps to break down blood clots. researchgate.netnih.gov

Improve endothelial function: Gliclazide has been shown to restore the function of the endothelium, the inner lining of blood vessels. nih.gov

Inhibit LDL oxidation: By preventing the oxidation of low-density lipoprotein (LDL), Gliclazide may help to slow the progression of atherosclerosis. nih.gov

These hemovascular effects contribute to Gliclazide's ability to protect the vasculature and potentially slow the progression of diabetic retinopathy and other microvascular complications. nih.govjapsonline.com

Role in Bone Mineral Density Preservation and Modulation of Bone Metabolism

The impact of antidiabetic medications on bone health is an area of growing interest. Studies suggest that Gliclazide may have a positive or at least neutral effect on bone metabolism. nih.govnih.gov A Mendelian randomization study indicated a positive causal relationship between Gliclazide use and heel bone mineral density (BMD). nih.gov This suggests that Gliclazide could play a role in preventing the bone loss often associated with type 2 diabetes. nih.gov

The proposed mechanisms for this beneficial effect involve the modulation of cytokine production and signaling pathways that regulate bone metabolism. nih.gov Gliclazide has been shown to influence the production of cytokines like IL-1β through the PI3K/AKT signaling pathway, which in turn can affect the balance between bone formation and resorption. nih.gov In a randomized controlled trial comparing vildagliptin (B1682220) to Gliclazide, both drugs showed a neutral impact on bone turnover markers and BMD over a 12-month period in postmenopausal women with type 2 diabetes, suggesting Gliclazide does not adversely affect bone health. nih.govresearchgate.net

Table 1: Gliclazide's Effect on Bone Mineral Density (BMD)

Study Type Population Key Finding Implication
Mendelian Randomization Primarily European Positive causal effect on heel BMD. nih.gov May help prevent diabetes-related bone loss. nih.gov

Preclinical Investigations into Oncology and Potential Anti-Tumor Effects

Emerging preclinical evidence suggests that Gliclazide may possess anti-tumor properties. nih.govtandfonline.com These investigations have explored its effects on various types of cancer, including colon, lung, and pancreatic cancers. nih.gov In a mouse model of colitis-associated colorectal cancer, Gliclazide administration significantly reduced the number and size of tumors. nih.gov This effect was linked to a reduction in colonic inflammation, a decrease in pro-inflammatory factors like TNF-α, and an increase in anti-inflammatory IL-10. nih.gov

The molecular mechanisms underlying Gliclazide's potential anti-cancer effects are multifaceted and include:

Modulation of Signaling Pathways: Gliclazide has been shown to increase the phosphorylation of AMPK and inhibit NF-κB activity, a key pathway in inflammation-driven cancer. nih.gov

Induction of Cell Cycle Arrest and Apoptosis: In lung adenocarcinoma cell lines, Gliclazide inhibited cell proliferation in a dose- and time-dependent manner. frontiersin.org It was found to induce cell cycle arrest and apoptosis, potentially by targeting proteins like CCNB1, CCNB2, CDK1, and AURKA. frontiersin.org

Protection Against DNA Damage: Due to its free radical scavenging properties, Gliclazide may protect against oxidative stress-related DNA damage, a crucial step in neoplastic transformation. tandfonline.com

It is important to note that the role of Gliclazide in cancer is still under investigation, with some studies suggesting its antioxidant effects could potentially protect cancer cells in certain contexts. frontiersin.org

Table 2: Preclinical Findings on Gliclazide's Anti-Tumor Effects

Cancer Model Key Findings Potential Mechanism of Action
Colitis-Associated Colorectal Cancer (mice) Reduced tumor number and burden; decreased inflammation. nih.gov Inhibition of NF-κB signaling; modulation of inflammatory cytokines. nih.gov
Lung Adenocarcinoma (cell lines) Inhibited cell proliferation; induced cell cycle arrest and apoptosis. frontiersin.org Targeting of cell cycle proteins (CCNB1, CCNB2, CDK1, AURKA). frontiersin.org

Research on Auditory Function Protection and Associated Biochemical Pathways

Hearing impairment is a recognized complication of diabetes, often linked to neuropathy and microangiopathy affecting the inner ear. researchgate.net Recent research has begun to explore the potential of certain antidiabetic drugs to protect auditory function. curtin.edu.au While the direct effects of Gliclazide on the auditory system are still an emerging area of research, its known vasculoprotective and neuroprotective mechanisms suggest a potential therapeutic role. researchgate.netcurtin.edu.au

The pathophysiology of diabetes-induced hearing loss involves chronic oxidative stress, which leads to neural and vascular damage within the cochlea. tandfonline.com Given Gliclazide's proven ability to combat oxidative stress and improve vascular health, it is plausible that these effects could extend to the delicate structures of the inner ear. researchgate.netnih.gov The biochemical pathways involved in this protection would likely mirror those identified in its neuroprotective and cardiovascular effects, primarily the mitigation of oxidative stress and inflammation. researchgate.netnih.gov Further investigation is needed to specifically delineate the molecular pathways by which Gliclazide might exert a protective effect on auditory cells and function. curtin.edu.au

Repurposing Strategies and Exploration of Gliclazide in Non-Diabetic Pathologies

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a growing field. nih.gov Gliclazide, with its diverse mechanisms of action beyond blood glucose control, is a candidate for such strategies. mdpi.com Its established antioxidant, anti-inflammatory, and hemovascular properties form the basis for its exploration in a range of non-diabetic conditions. researchgate.netmdpi.com

The potential for repurposing Gliclazide is highlighted by its neuroprotective and anti-tumor effects observed in preclinical studies. researchgate.netnih.gov For instance, its ability to attenuate neuronal injury and cognitive impairment makes it a compound of interest for age-related neurodegenerative diseases. researchgate.netmdpi.com Similarly, its impact on cancer cell proliferation and inflammation-related pathways suggests a possible role in oncology, although this requires much more research. nih.govfrontiersin.org The exploration of Gliclazide in these and other pathologies is driven by its potential to modulate fundamental disease processes like oxidative stress and inflammation, which are common to many chronic conditions. mdpi.com

Mechanistic Toxicology and Safety Pharmacology of Gliclazide

Molecular Basis of Hypoglycemia and Identification of Predisposing Factors

Gliclazide (B1671584), a second-generation sulfonylurea, exerts its primary therapeutic effect by lowering blood glucose levels. nih.gov The molecular mechanism underpinning this action involves a direct interaction with pancreatic β-cells. wikipedia.org Gliclazide selectively binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of these cells. wikipedia.orggavinpublishers.com This binding leads to the closure of the K-ATP channels, which in turn reduces the efflux of potassium ions from the cell. nih.govwikipedia.org The resulting depolarization of the β-cell membrane triggers the opening of voltage-dependent calcium channels. wikipedia.org The subsequent influx of calcium ions activates calmodulin, leading to the exocytosis of insulin-containing granules and thus increasing insulin (B600854) secretion. nih.govjapsonline.com Gliclazide has been shown to restore the first peak of insulin secretion in response to glucose and augment the second phase. medsafe.govt.nz Beyond its effects on the pancreas, gliclazide also enhances peripheral insulin sensitivity, increasing glucose uptake in muscle tissue and reducing hepatic glucose production. nih.govmedsafe.govt.nzdrugbank.com

While effective, this mechanism can lead to hypoglycemia (low blood sugar), the most frequent adverse reaction associated with gliclazide. medsafe.govt.nzwww.nhs.uk Several factors can predispose an individual to this effect. Elderly, debilitated, or malnourished individuals are at an increased risk. drugbank.comhres.ca Impairment of renal or hepatic function is a significant predisposing factor, as these conditions can slow the metabolism and excretion of the drug, leading to its accumulation and a prolonged hypoglycemic effect. medsafe.govt.nzhres.calitfl.comhres.cahres.ca In fact, severe hepatic or renal impairment are contraindications for gliclazide use. medsafe.govt.nzhres.ca Other contributing factors include overdose, certain endocrine disorders like adrenal or pituitary insufficiency, and inconsistent food intake. drugbank.comwww.nhs.ukhres.ca

Mechanisms of Hematological Toxicity (e.g., Leukopenia, Thrombocytopenia)

Although rare, gliclazide, like other sulfonylureas, has been associated with hematological toxicity. hres.calitfl.com The precise mechanisms underlying these effects are not fully elucidated but are generally considered idiosyncratic reactions. Reported hematological adverse events include leukopenia (a reduction in white blood cells), thrombocytopenia (a reduction in platelets), agranulocytosis, and pancytopenia (a reduction in all blood cell types). medsafe.govt.nzhres.capatsnap.comhres.ca Allergic vasculitis has also been reported. hres.cahres.ca

One specific hematological concern is the risk of hemolytic anemia in patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. medsafe.govt.nzhres.cahres.ca Sulfonylureas can induce oxidative stress, which in G6PD-deficient individuals, can lead to the premature destruction of red blood cells. While some studies and case reports have noted thrombocytopenia during gliclazide treatment, others have highlighted gliclazide's potential beneficial hemovascular effects, such as reducing platelet adhesion and aggregation. researchgate.netnih.govtga.gov.au This suggests a complex interaction with platelet function that is not solely defined by toxicity.

Comparative Cardiotoxicity Studies: Specificity for Pancreatic β-Cell KATP Channels Versus Cardiac and Smooth Muscle Channels

A key aspect of gliclazide's safety profile is its high degree of specificity for the K-ATP channels in pancreatic β-cells (composed of SUR1/Kir6.2 subunits) compared to those found in the heart (SUR2A/Kir6.2) and vascular smooth muscle (SUR2B/Kir6.2). wikipedia.orgnih.govcapes.gov.br This selectivity is clinically significant because the K-ATP channels in cardiac muscle play a protective role during ischemic events. karger.commedscape.com Their opening helps to preserve cardiac function in low-energy states.

Studies have demonstrated that gliclazide blocks pancreatic β-cell K-ATP currents with high potency, while being much less effective in cardiac and smooth muscle cells. nih.govmedchemexpress.comclinisciences.com For instance, the concentration of gliclazide required to inhibit 50% of the K-ATP channels (IC50) is significantly lower for β-cells compared to heart and smooth muscle cells. nih.govclinisciences.com This contrasts with other sulfonylureas, such as glibenclamide, which show less specificity and can inhibit cardiac K-ATP channels at therapeutic concentrations, potentially interfering with the heart's natural defense mechanisms against ischemia. nih.govkarger.commedscape.com The binding of gliclazide to the β-cell SUR1 receptor is also rapidly reversible, which may contribute to a lower risk of prolonged hypoglycemia and cardiovascular events compared to less selective, irreversibly binding sulfonylureas. gavinpublishers.comcapes.gov.br

Table 1: Comparative IC50 Values of Gliclazide on KATP Channels
Tissue/Cell TypeKATP Channel Subunit CompositionGliclazide IC50 (nmol/L)Reference
Pancreatic β-CellKir6.2/SUR1184 ± 30 nih.gov
Cardiac MuscleKir6.2/SUR2A19,500 ± 5,400 nih.gov
Arterial Smooth MuscleKir6.2/SUR2B37,900 ± 1,000 nih.gov

Mechanistic Understanding of Gliclazide Disposition in Hepatic and Renal Impairment

The disposition of gliclazide is significantly influenced by hepatic and renal function. Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, and to a lesser extent by CYP2C19, into several inactive metabolites. nih.govwikipedia.orgresearchgate.net These metabolites are then predominantly excreted in the urine (60-70%) and feces (10-20%). drugbank.comijisrt.com

In patients with hepatic impairment, the metabolism of gliclazide can be slowed, leading to prolonged plasma clearance and an increased risk of hypoglycemia. medsafe.govt.nzhres.caviatris.ca Furthermore, severe liver disease can reduce the capacity for gluconeogenesis, the body's process for generating glucose, which further elevates the risk of severe hypoglycemic reactions. medsafe.govt.nztga.gov.au For these reasons, severe hepatic impairment is a contraindication for gliclazide use. hres.caviatris.ca Cases of drug-induced acute hepatitis, though rare, have been reported, which typically resolve upon discontinuation of the drug. nih.gov

Table 2: Gliclazide Pharmacokinetics and Impact of Organ Impairment
ParameterFindingReference
Primary MetabolismHepatic (CYP2C9, CYP2C19) nih.govwikipedia.org
MetabolitesInactive researchgate.net
Excretion Route60-70% Urine, 10-20% Feces drugbank.comijisrt.com
Effect of Hepatic ImpairmentSlowed metabolism, increased risk of prolonged hypoglycemia medsafe.govt.nzviatris.ca
Effect of Renal ImpairmentIncreased risk of hypoglycemia (especially severe impairment) hres.cadroracle.ai

Genotoxicity and Clastogenic Potential Assessment in Preclinical Models

Preclinical safety evaluations have assessed the genotoxic and clastogenic potential of gliclazide. Genotoxicity refers to the ability of a chemical to damage genetic information within a cell, causing mutations, while clastogenicity is a specific type of genotoxicity involving damage to chromosomes.

Studies have been conducted to evaluate these risks. For instance, the potential clastogenic action of gliclazide was studied using an in vitro human lymphocyte test. hres.cahres.camintpharma.com In this assay, gliclazide was tested with and without metabolic activators at various concentrations. The results from these preclinical tests did not indicate a mutagenic or clastogenic effect under the experimental conditions. japsonline.comhres.ca A micronucleus test in mice, another method to detect genotoxic damage, also found that gliclazide was not associated with any detectable mutagenic action. hres.ca While some epidemiological reports have explored associations between various sulfonylureas and cancer risk with conflicting results, preclinical genotoxicity studies on gliclazide itself have not raised significant concerns. nih.gov

Structure Activity Relationships Sar and Computational Studies of Gliclazide

Elucidation of Structural Determinants for Pancreatic β-Cell Selectivity and Binding Affinity

Gliclazide's efficacy is rooted in its high affinity and selectivity for the sulfonylurea receptor 1 (SUR1) subtype, which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. nih.govgavinpublishers.comdrugbank.compatsnap.com This selective interaction is crucial for its primary mechanism of action.

Several key structural features of Gliclazide (B1671584) are responsible for this selectivity:

Absence of a Benzamide Moiety: Unlike other sulfonylureas such as Glibenclamide, Gliclazide lacks a benzamide structure. This distinction allows Gliclazide to bind reversibly to the SUR1 receptor, which is thought to contribute to a lower risk of overstimulating the pancreas. nih.gov

Azabicyclo-octyl Ring: This bulky, nitrogen-containing bicyclic ring is a unique characteristic of Gliclazide. It is believed to play a significant role in the molecule's potent and selective binding to the β-cell receptor. Furthermore, this ring is associated with Gliclazide's antioxidant properties, which may offer protection to β-cells from oxidative stress. researchgate.netresearchgate.net

Sulfonylurea Core and p-Tolyl Group: The central sulfonylurea bridge and the para-substituted tolyl group are essential for binding to the SUR1 active site, a common feature for this class of drugs. However, the combination of these elements with the unique azabicyclo-octyl ring confers Gliclazide's distinct pharmacological profile.

This structural composition results in a high affinity for the pancreatic SUR1 receptor while demonstrating a significantly lower affinity for SUR2A and SUR2B receptors found in myocardial and vascular smooth muscle tissues, respectively. nih.govresearchgate.net This selectivity is considered a key factor in its cardiovascular neutrality compared to less selective sulfonylureas. nih.gov

Sulfonylurea AgentAffinity for Pancreatic SUR1 (β-cell)Affinity for Cardiovascular SUR2 (heart, smooth muscle)Binding Reversibility (SUR1)
GliclazideHighLowRapidly Reversible gavinpublishers.comresearchgate.net
Glipizide (B1671590)HighLowData not specified
Glibenclamide (Glyburide)HighHighSlowly Reversible
Glimepiride (B1671586)HighHighRapidly Reversible gavinpublishers.comresearchgate.net

In Silico Modeling: Ligand-Receptor Docking and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate Gliclazide's interactions at a molecular level. In silico techniques such as molecular docking and molecular dynamics (MD) simulations have been employed to model its binding to target receptors and metabolic enzymes.

Ligand-Receptor Docking with SUR1: Molecular docking studies help visualize the precise orientation of Gliclazide within the binding pocket of the SUR1 receptor. drugbank.com These models confirm that the sulfonylurea group forms critical hydrogen bonds with amino acid residues in the receptor, anchoring the molecule in place. The specific conformation of the azabicyclo-octyl ring allows it to fit snugly into a hydrophobic pocket, contributing to the high binding affinity.

Simulations with CYP450 Enzymes: Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 family of enzymes. nih.govnih.gov Research has identified CYP2C9 as the major enzyme responsible for the metabolic clearance of Gliclazide, with CYP2C19 also potentially playing a role. nih.gov

Molecular dynamics simulations and docking studies have been used to model the interaction between Gliclazide and the active sites of these enzymes. ubbcluj.ro These simulations help to:

Predict the most likely sites of metabolism on the Gliclazide molecule, which aligns with experimentally identified metabolites such as methylhydroxygliclazide and carboxygliclazide. nih.gov

Understand the impact of genetic polymorphisms in CYP2C9 and CYP2C19 on the drug's metabolism. ubbcluj.ronih.gov Variations in these enzymes can lead to significant interindividual differences in how Gliclazide is eliminated from the body. nih.gov In silico models can help explain why individuals with certain genetic variants may be slower or faster metabolizers, which has implications for therapeutic outcomes. nih.gov

Rational Design and Optimization of Gliclazide Analogues

The well-defined structure-activity relationship of Gliclazide has served as a foundation for the rational design of new chemical entities. Medicinal chemists have synthesized and evaluated numerous Gliclazide analogues with the aim of improving its pharmacological properties.

The objectives of these modifications typically include:

Enhanced Potency: Altering the substituents on the aromatic ring or modifying the bicyclic amine moiety to achieve stronger interactions with the SUR1 receptor.

Improved Selectivity: Fine-tuning the structure to further minimize any residual affinity for SUR2 receptors, thereby potentially enhancing the cardiovascular safety profile.

Modified Pharmacokinetic Properties: Designing analogues with different metabolic liabilities to achieve a more predictable and consistent duration of action.

Novel Biological Activities: Using the sulfonylurea scaffold as a starting point to develop compounds with entirely different therapeutic applications, such as antimicrobial or anticancer agents. nih.govmdpi.com

One innovative approach has been the development of glycosylated sulfonylurea scaffolds. nih.gov By attaching a glucosamine moiety to the core structure, researchers aim to enhance the selective uptake of the drug by pancreatic β-cells, which could lead to higher potency and fewer off-target effects. nih.gov The design of novel benzothiazole-based sulfonylureas has also been explored to evaluate their potential as antidiabetic agents through interactions with targets like the PPAR-γ receptor. rsc.org

Analogue/Derivative ClassStructural ModificationDesign Goal / Observed OutcomeReference
Glycosylated SulfonylureasIntegration of a glucosamine moiety with an aryl sulfonamide.To promote selective uptake by pancreatic β-cells and minimize adverse effects. nih.gov
Benzothiazole-based SulfonylureasReplacement of the core structure with a benzothiazole scaffold.Assessed for antidiabetic effects and interaction with the PPAR-γ receptor site. rsc.org
Sulfonylureas with Phenyl-5-vinyl and Pyrimidinyl-4-aryl moietiesIntroduction of vinyl and arylpyrimidine groups.Designed and synthesized as potential antimicrobial agents, showing potency against MRSA. mdpi.com
Diarylsulfonyltriurea DerivativesModification of the urea (B33335) linker to a sulfonyltriurea.Screened for inhibitory activity against Sphingosine Kinase 1 (SphK1) for potential cancer therapeutics. nih.gov

Advanced Drug Delivery Systems for Gliclazide

Development and Evaluation of Microparticulate and Nanoparticulate Systems

The development of micro and nanoparticle-based carriers for Gliclazide (B1671584) aims to improve its oral bioavailability and prolong its action. These systems are designed to increase the drug's solubility and protect it from extensive first-pass metabolism. researchgate.netresearchgate.net

Spanlastic Nanovesicles for Enhanced Bioavailability and Sustained Release

Spanlastic nanovesicles (SNVs) have been investigated as a carrier system to augment the oral bioavailability and antidiabetic effects of Gliclazide. scilit.com These flexible nanovesicles are composed of non-ionic surfactants and edge activators, which can enhance the deformability and permeability of the encapsulated drug. mdpi.comresearchgate.net In one study, Gliclazide-loaded SNVs were prepared using an ethanol (B145695) injection method with various spans (Span 60, Span 80) and edge activators (Tween 80, Brij 35). scilit.com

The optimized formulation, identified as F6, demonstrated superior entrapment efficiency (95.1 ± 3.8%) and a sustained-release profile, releasing 97.05% of the drug over 12 hours, compared to the rapid dissolution of unprocessed Gliclazide powder within 4 hours. scilit.com In-vivo pharmacokinetic studies in rats showed a significant improvement in bioavailability. The maximum plasma concentration (Cmax) and the time to reach it (tmax) were substantially higher for the SNV formulation compared to the unprocessed drug. scilit.com Furthermore, pharmacodynamic studies in diabetic rats indicated that the Gliclazide-loaded SNVs produced a more significant and prolonged reduction in blood glucose levels. scilit.com

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Findings of Gliclazide-Loaded Spanlastic Nanovesicles (GCZ-SNVs) vs. Unprocessed Gliclazide scilit.com
ParameterUnprocessed Gliclazide PowderGliclazide-Loaded SNVs (F6)
Cmax (µg/mL)2.88 ± 1.5912.93 ± 1.34
tmax (hours)1.8 ± 0.743.2 ± 0.83
Entrapment Efficiency (EE%)N/A95.1 ± 3.8
% Maximum Decrease in Blood Glucose38.33 ± 8.1858.31 ± 5.70

Silicone-Grafted Alginate Microcapsules

A novel elastomeric carbohydrate vehicle based on silicone-grafted alginate has been successfully developed for Gliclazide delivery. mdpi.com These composite microcapsules are formulated by crosslinking a silicone elastomer (hydroxy terminated polydimethylsiloxane) with tetraethyl orthosilicate (B98303) (TEOS) and grafting it onto a sodium alginate backbone. mdpi.comdntb.gov.ua The microcapsules are produced using a vibrational ionic gelation technology via a Buchi-B390 encapsulator. mdpi.comresearchgate.net

This advanced platform demonstrates excellent encapsulation efficiency, exceeding 92%. researchgate.netdntb.gov.ua The resulting microcapsules are free-flowing and exhibit good mechanical durability, remaining stable for up to 12 hours in phosphate-buffered saline (PBS) at a pH of 6.8. researchgate.netresearcher.life This system is designed to provide sustained drug release, making it a promising vehicle for controlled oral drug administration. mdpi.comdntb.gov.ua The biocompatibility of both polydimethylsiloxane (B3030410) (PDMS) and alginate suggests these microcapsules could be suitable for various administration routes. mdpi.com

Table 2: Characteristics of Gliclazide-Loaded Silicone-Grafted Alginate Microcapsules mdpi.comresearchgate.netresearcher.life
PropertyFinding
Encapsulation MethodVibrational Ionic Gelation Technology
Core PolymersSodium Alginate, Polydimethylsiloxane (PDMS)
CrosslinkerTetraethyl Orthosilicate (TEOS)
Encapsulation Efficiency>92.13% ± 0.76
Mechanical DurabilityStable up to 12 hours in PBS (pH 6.8)
Release ProfileSustained Release

Solid Lipid Nanoparticles (SLNs) for Improved Oral Bioavailability

Solid Lipid Nanoparticles (SLNs) represent a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs like Gliclazide. researchgate.netnih.gov SLNs are colloidal carriers made from lipids that are solid at body temperature, offering advantages like biocompatibility, biodegradability, and the ability to protect the encapsulated drug from degradation. nih.govgavinpublishers.com Research has focused on developing Gliclazide-loaded SLNs to increase the drug's solubility and bypass extensive first-pass metabolism. researchgate.netresearchgate.net

Studies have shown that SLN formulations can significantly increase the oral bioavailability of Gliclazide. researchgate.netnih.gov In one study, an optimized SLN formulation presented as spherical particles with a size of approximately 246 nm. researchgate.net This formulation exhibited a biphasic in-vitro release pattern, with an initial burst followed by a prolonged release phase. researchgate.net Pharmacokinetic analysis revealed a 5-fold increase in oral bioavailability compared to raw Gliclazide powder. researchgate.net Another study reported a 6.5-fold increase in the maximum plasma concentration (Cmax) for Gliclazide-loaded SLNs compared to the raw drug powder, indicating markedly improved absorption. nih.gov

Table 3: Research Findings on Gliclazide-Loaded Solid Lipid Nanoparticles (SLNs) researchgate.netnih.govdypvp.edu.in
ParameterFindingReference
Particle Size116.8 nm to 245.9 nm researchgate.netdypvp.edu.in
Cmax (vs. Raw Powder)~6.5-fold increase nih.gov
Oral Bioavailability (vs. Raw Powder)~5-fold increase researchgate.net
In-vitro Drug Release (Optimized)61.3% in 8 hours dypvp.edu.in

Research on Transdermal Drug Delivery Systems

Transdermal drug delivery offers an alternative route for Gliclazide administration, aiming to bypass first-pass metabolism and provide sustained, controlled drug release. researchgate.netajprd.com This approach is particularly suitable for chronic therapies. researchgate.net

Development of Matrix-Type Patches and Chemical Permeation Enhancement Strategies

Matrix-type transdermal patches for Gliclazide have been developed using a film-casting technique. researchgate.netresearchgate.net These patches incorporate the drug within a polymer matrix, which controls the release of the active substance. mdpi.com Polymers such as Hydroxypropyl Methylcellulose (B11928114) (HPMC), Eudragit RL-100, Eudragit-S100, and Chitosan have been utilized to create these matrices. researchgate.netajprd.com

To improve the transport of Gliclazide across the skin barrier, chemical permeation enhancers (CPEs) are often included in the formulation. researchgate.netresearchgate.net Propylene glycol and oleic acid have been studied for their potential to enhance the transdermal flux of the drug. researchgate.netresearchgate.net Research has shown that the choice of polymer affects the patch's physical properties, such as folding endurance and tensile strength, as well as the drug's release profile. researchgate.net For instance, increasing the amount of Eudragit in the patches leads to a more sustained release. researchgate.net One optimized formulation using Eudragit-S100 and HPMC polymers demonstrated a 94.7% drug release over 12 hours. ajprd.com

Inclusion Complexes (e.g., with Hydroxypropyl β-Cyclodextrin) for Solubility and Permeation Improvement

A significant challenge in transdermal delivery of Gliclazide is its poor solubility. researchgate.netresearchgate.net To address this, researchers have prepared inclusion complexes of the drug with cyclodextrins, particularly Hydroxypropyl β-Cyclodextrin (HP-β-CD). researchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their lipophilic central cavity, thereby increasing their aqueous solubility and stability. nih.govnih.govtandfonline.com

The formation of a Gliclazide-HP-β-CD inclusion complex has been shown to significantly increase the drug's permeation rate through the skin. researchgate.netresearchgate.net Patches containing this inclusion complex exhibited a higher permeation flux compared to patches containing the plain drug. researchgate.netresearchgate.net Furthermore, a synergistic effect was observed when the HP-β-CD complex was used in conjunction with other chemical penetration enhancers, leading to an even greater permeation flux. researchgate.netresearchgate.net This strategy effectively combines solubility enhancement with permeation enhancement to improve the efficiency of transdermal Gliclazide delivery. longdom.org

Formulation and Evaluation of Parenteral Nanoemulsions for Targeted Pancreatic β-Cell Delivery

The development of advanced drug delivery systems for Gliclazide includes the formulation of parenteral nanoemulsions designed for specific therapeutic objectives, such as targeting pancreatic β-cells. nih.govresearchgate.net Research has been conducted to create and assess a radiopharmaceutical agent for the purpose of targeting and evaluating β-cell mass, utilizing Gliclazide's specific binding affinity for the sulfonylurea receptor found on these pancreatic cells. nih.govresearchgate.netnih.gov

In one such study, a nanoemulsion system was formulated using olive oil and egg lecithin (B1663433) through a process of hot homogenization followed by ultrasonication. nih.govresearchgate.net To enable its use as a tracer, Gliclazide was first radiolabeled with radioiodine via an electrophilic substitution reaction, achieving a high radiochemical yield of 99.3 ± 1.1% and demonstrating good stability for over 48 hours. nih.govresearchgate.net The resulting parenteral nanoemulsion was rigorously evaluated for its physicochemical properties to determine its suitability for intravenous administration. nih.govresearchgate.net The evaluation confirmed that the formulation possessed characteristics appropriate for parenteral delivery. nih.govresearchgate.net

The key findings from the evaluation of the Gliclazide nanoemulsion are detailed in the table below.

Table 1: Physicochemical Properties of Gliclazide Parenteral Nanoemulsion

ParameterValueSource
Average Droplet Size24.7 nm nih.govresearchgate.net
Polydispersity Index (PDI)0.21 nih.govresearchgate.net
Zeta Potential-45.3 mV nih.govresearchgate.net
pH7.4 nih.govresearchgate.net
Osmolality285.3 mOsm/kg nih.govresearchgate.net
Viscosity1.24 mPa.s nih.govresearchgate.net

Comparative Pharmacokinetic and Pharmacodynamic Assessments of Novel Delivery Systems in Preclinical Models

Preclinical studies in animal models are essential for comparing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel Gliclazide delivery systems against conventional formulations. These assessments provide critical data on how formulation changes affect drug absorption, distribution, and therapeutic effect.

Parenteral Nanoemulsions The pharmacodynamic performance of a radiolabeled Gliclazide nanoemulsion was assessed in both normal and streptozotocin-induced diabetic rats to evaluate its pancreatic β-cell targeting capability. nih.govresearchgate.netnih.gov Following intravenous administration, the uptake of the nanoemulsion by the pancreas was markedly higher in normal rats than in their diabetic counterparts. nih.govresearchgate.net This difference in pancreatic accumulation highlights the formulation's ability to target β-cells and suggests its potential as a tracer for β-cell mass. nih.govresearchgate.net

Table 2: Pancreatic Uptake of Radiolabeled Gliclazide Nanoemulsion in Rats (% Injected Dose)

Animal Model1 Hour Post-Injection4 Hours Post-InjectionSource
Normal Rats19.57 ± 1.1612.00 ± 0.13 nih.govresearchgate.net
Diabetic Rats8.51 ± 0.165.00 ± 0.13 nih.govresearchgate.net

Lipid-Based Nanoparticles and Multiparticulate Systems Other novel formulations, such as solid lipid nanoparticles (SLNs) and modified-release (MR) multiparticulate beads, have been developed to enhance the oral bioavailability and therapeutic action of Gliclazide. nih.govresearchgate.netekb.eg Comparative studies in rats have shown significant improvements in both pharmacokinetic parameters and pharmacodynamic outcomes for these advanced systems when compared to raw Gliclazide powder or commercial immediate-release (IR) and modified-release (MR) tablets. nih.govnih.govekb.egdovepress.com

For instance, Gliclazide-loaded SLNs demonstrated a substantial increase in oral bioavailability, with a 5-fold increase in the area under the curve (AUC) and a 6.5-fold increase in maximum plasma concentration (Cmax) compared to raw Gliclazide powder. nih.gov Similarly, a novel MR bead formulation showed 1.6-fold higher bioavailability compared to a commercial MR tablet. ekb.eg These pharmacokinetic improvements translated to enhanced pharmacodynamic effects, with the novel formulations producing a more significant and sustained reduction in blood glucose levels in diabetic rat models. nih.govekb.egdovepress.com

Table 3: Comparative Pharmacokinetic Parameters of Gliclazide Formulations in Rats

FormulationCmax (μg/mL)Tmax (h)Relative Bioavailability (AUC) ImprovementSource
Raw Gliclazide Powder2.30 ± 1.271.1Baseline nih.govdovepress.com
Gliclazide-loaded SLNs14.50 ± 3.513.6~5-fold vs. powder nih.govdovepress.com
Commercial MR Tablets--Reference ekb.eg
Gliclazide MR Beads~1.5-fold higherLonger than MR tablet160% vs. MR tablet ekb.eg

Table 4: Comparative Pharmacodynamic Efficacy of Gliclazide Formulations in Diabetic Rats

Formulation ComparisonPharmacodynamic OutcomeMagnitude of ImprovementSource
SLNs vs. Raw PowderAUC of % Blood Sugar Decrease~2.5-fold increase with SLNs dovepress.com
MR Beads vs. Commercial MR TabletsReduction in Blood Glucose LevelGreater reduction with MR Beads ekb.eg

Impurity Profiling and Degradation Pathways of Gliclazide

Identification and Structural Characterization of Degradation Products

Forced degradation studies are instrumental in identifying potential degradation products and elucidating the degradation pathways of a drug substance. These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and heat. scispace.comresearchgate.netresearchgate.net

Hydrolytic Degradation Pathways under Acidic, Alkaline, and Neutral Conditions

Gliclazide's stability is significantly influenced by pH. It undergoes extensive degradation in both strong acidic and alkaline media. researchgate.netnih.gov

Under acidic conditions (e.g., 0.1 N HCl), gliclazide (B1671584) degrades to form several products. scispace.com Studies have identified four primary degradation products (I–IV) when subjected to 0.1 N HCl. scispace.comresearchgate.net One of the major degradation products formed through the hydrolytic cleavage of the sulfonylurea bond is p-toluenesulfonamide (B41071) (Impurity A). google.comresearchgate.net Another identified degradation product is N-aminocyclopentanopyrrolidine. researchgate.net The degradation in acidic media is substantial, with some studies reporting over 98.5% degradation. nih.gov

In alkaline conditions (e.g., 0.1 N NaOH), gliclazide also shows significant degradation. researchgate.netnih.gov Two new products (V and VI), in addition to products I, III, and IV, have been observed. scispace.comresearchgate.net The degradation behavior in alkaline medium differs from that in acidic and neutral conditions. researchgate.net While some studies report gliclazide to be stable under alkaline hydrolysis, others have noted complete degradation. nih.govnih.gov This discrepancy might be attributed to the specific experimental conditions.

Under neutral conditions (e.g., in water), gliclazide degradation is also observed, particularly at elevated temperatures. scispace.comresearchgate.net The degradation products formed are similar to those under acidic conditions, namely products I–IV. scispace.com The rate of degradation is generally accelerated by light. scispace.com

It has been noted that the degradation processes of gliclazide generally follow first-order reactions, with the slowest decomposition rates observed at pH 8.3. researchgate.netscilit.com

Oxidative Degradation Mechanisms and Products (e.g., in presence of hydrogen peroxide)

Gliclazide is susceptible to oxidative degradation. In the presence of hydrogen peroxide (H₂O₂), it degrades to form specific products. scispace.comijpsm.com

Studies have shown that in a 3% H₂O₂ solution, gliclazide degrades to form products I and III. scispace.comresearchgate.net Another study reported maximum degradation under oxidative conditions compared to other stress factors. ijpsm.com The degradation pathway can involve the hydrolysis of the urea (B33335) structure to produce a hydrazine (B178648) intermediate (D1), which is then oxidized to form an N-nitrosamine structure, identified as gliclazide impurity B. jst.go.jp The formation of this impurity is more pronounced under alkaline conditions. jst.go.jp

Photolytic Decomposition Behavior and Products

The stability of gliclazide under light exposure has been investigated, with some conflicting results. Some studies have reported that gliclazide is stable to photolytic decomposition in the solid state. scispace.comresearchgate.net However, other research indicates that gliclazide is sensitive to light, especially in solution. nih.gov

When exposed to light in a 0.01 N HCl solution, a new degradation product (VII) was formed. scispace.comresearchgate.net The degradation rate in water and 0.1 N NaOH was accelerated by light, although the degradation behavior was similar to that in the dark. scispace.comresearchgate.net Another study also suggests that exposure to sunlight can accelerate the degradation of gliclazide. nih.gov

Thermal Degradation Characteristics

Gliclazide has been found to be relatively stable to dry heat. scispace.comresearchgate.netinternationalscholarsjournals.org Studies where the solid drug was exposed to temperatures of 50°C for 31 days and 60°C for 2 hours showed no degradation. researchgate.netijpsm.com However, at elevated temperatures under wet conditions, significant degradation of over 84% was observed. nih.gov

Preformulation studies have identified two hydrolysis degradation pathways at elevated temperatures. pharmaexcipients.com It has also been noted that the amorphous form of gliclazide has a significantly higher degradation rate compared to its crystalline form. pharmaexcipients.com The degradation temperature for gliclazide has been reported to be 293.9°C. saspublishers.com

Kinetic Studies of Gliclazide Degradation Processes (Rate Constants, Half-Life Determination)

Kinetic studies are crucial for understanding the rate at which a drug degrades and for predicting its shelf life. The degradation of gliclazide has been generally observed to follow first-order kinetics. researchgate.netscilit.com

The elimination half-life of gliclazide in the human body is reported to be between 8.1 to 20.5 hours. japsonline.comhres.canih.gov One study analyzing a modified-release formulation found the elimination rate constant (Kel) to be approximately 0.07 hr⁻¹. ubbcluj.ro

Forced degradation studies can be used to determine degradation rate constants under specific stress conditions. For instance, first-order kinetics can be applied to calculate degradation rates and the corresponding half-life (t₁/₂ = ln2/k). The rate of decomposition for gliclazide has been found to be the smallest at a pH of 8.3. researchgate.netscilit.com

Impact of Excipients and Formulation Components on Degradation Pathways

Pharmaceutical excipients, while generally inert, can significantly impact the stability of the active pharmaceutical ingredient (API). drug-dev.com

Certain excipients have been found to promote the degradation of gliclazide. For example, the presence of calcium hydrogen phosphate (B84403) dihydrate and/or colloidal silicon dioxide has been linked to the generation of p-toluenesulfonamide (Impurity A). google.com To mitigate this, stabilized formulations have been developed using stabilizing agents like sodium citrate, which results in less than 0.25% w/w of Impurity A after three months at 40°C/75% RH. google.com

Conversely, some excipients can be used to enhance the stability and dissolution of gliclazide. The use of alkaline excipients, such as light magnesium carbonate, in extended-release tablets can create an alkaline microenvironment, increasing the localized solubility of the weakly acidic gliclazide and leading to a more uniform drug release profile. onlinepharmacytech.info The incorporation of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) is also common in extended-release formulations. researchgate.net

The physical state of the drug within the formulation also plays a role. Amorphous solid dispersions of gliclazide, often prepared using techniques like hot-melt extrusion with polymers such as HPMC, can have different degradation kinetics compared to the crystalline form. pharmaexcipients.com The thermal and mechanical energy inputs during such processes must be carefully controlled to minimize degradation. pharmaexcipients.com

Pharmacogenomics and Individualized Gliclazide Therapy

Influence of CYP2C9 and CYP2C19 Genetic Polymorphisms on Gliclazide (B1671584) Pharmacokinetics and Metabolism

Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP2C9. mdpi.comresearchgate.netbenthamscience.commdpi.com Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant alterations in gliclazide's pharmacokinetic profile.

While many sulfonylureas are predominantly metabolized by CYP2C9, gliclazide's metabolism is more heavily influenced by CYP2C19. benthamscience.comnih.govingentaconnect.com Polymorphisms in the CYP2C19 gene, such as the CYP2C192 and CYP2C193 alleles, can result in a non-functional or deficient enzyme. researchgate.netnih.gov Individuals carrying these alleles, particularly those who are poor metabolizers (PMs), exhibit reduced oral clearance and a prolonged half-life of gliclazide. nih.govtandfonline.com This leads to a significant increase in the plasma concentration of the drug. mdpi.comtandfonline.com

For instance, a study in healthy Chinese subjects demonstrated that in CYP2C19 poor metabolizers, the area under the plasma concentration-time curve (AUC) for gliclazide was nearly doubled compared to extensive metabolizers. nih.govtandfonline.com Another study in Chinese subjects found that the AUC of gliclazide was 3.4-fold higher in CYP2C19 PMs compared to those with the normal functioning gene. drugbank.com The frequency of these CYP2C19 loss-of-function alleles is notably higher in Asian populations compared to Caucasians. researchgate.netnih.gov

Although CYP2C9 plays a lesser role in gliclazide metabolism, its genetic polymorphisms, such as CYP2C92 and CYP2C93, can still have a measurable impact. benthamscience.commdpi.comresearchgate.net These variants are more common in Caucasian populations. nih.gov Studies have shown that the presence of these variant alleles can lead to decreased clearance of sulfonylureas. benthamscience.comingentaconnect.com A study in Korean healthy volunteers revealed that the combination of defective alleles in both CYP2C9 and CYP2C19 resulted in a 2.34-fold higher AUC and a 57.1% lower clearance of gliclazide in individuals with two defective alleles compared to those with none. researchgate.netresearchgate.netkci.go.kr

Implications of Genetic Variability for Therapeutic Efficacy and Hypoglycemia Risk

The pharmacokinetic alterations resulting from CYP2C9 and CYP2C19 polymorphisms have direct clinical implications for both the effectiveness of gliclazide and the risk of adverse effects, particularly hypoglycemia.

Higher plasma concentrations of gliclazide in individuals with reduced metabolic capacity can lead to a more potent glucose-lowering effect. Research has indicated that carriers of CYP2C19 loss-of-function alleles may have a better therapeutic response to sulfonylurea therapy. researchgate.net A study in Chinese patients with type 2 diabetes found that CYP2C19 poor metabolizers had a lower risk of treatment failure and were more likely to achieve the target HbA1c level of less than 7%. researchgate.net Similarly, variants in the ABCC8 gene, which encodes the sulfonylurea receptor 1 (SUR1), have been associated with an enhanced response to gliclazide. researchgate.netnih.gov

However, the increased exposure to gliclazide also elevates the risk of hypoglycemia, a serious side effect of sulfonylurea treatment. tandfonline.comtandfonline.com Individuals with CYP2C9 variant genotypes who are treated with sulfonylureas have been shown to have a significantly increased risk of experiencing a hypoglycemic event. tandfonline.comdovepress.com This risk is compounded in patients who are poor metabolizers due to either CYP2C9 or CYP2C19 polymorphisms, as the drug remains in their system for longer and at higher concentrations. tandfonline.combiochemia-medica.com

Development of Personalized Medicine Approaches Based on Genotypic Data for Gliclazide Prescribing

The growing understanding of how genetic variations influence gliclazide's effects is paving the way for personalized medicine in diabetes management. nih.gov By using a patient's genotypic data, clinicians could potentially tailor gliclazide therapy to optimize efficacy and minimize risks. viamedica.plviamedica.pl

For patients identified as poor metabolizers through genotyping for CYP2C19 and CYP2C9, a lower starting dose of gliclazide might be considered to prevent dangerously high plasma concentrations and the subsequent risk of hypoglycemia. Conversely, for individuals who are identified as extensive or ultra-rapid metabolizers, alternative therapies or adjusted dosing might be necessary to achieve adequate glycemic control.

The integration of pharmacogenomic testing into routine clinical practice could lead to more effective and safer use of gliclazide. mdpi.com This approach would involve preemptive genotyping to guide drug and dose selection, moving away from a "one-size-fits-all" model to a more precise and individualized treatment strategy. viamedica.pl While routine genotyping is not yet a standard of care in most clinical settings, the increasing availability and decreasing cost of genetic testing may make this a more viable option in the future. viamedica.plresearchgate.net The development of pharmacogenetic algorithms that incorporate a patient's genetic information along with other clinical factors could further enhance personalized prescribing of gliclazide. nih.govresearchgate.net

Comparative Pharmacological Studies and Drug Interactions of Gliclazide

Comparative Analysis with Other Sulfonylureas: Potency, Duration of Action, Pancreatic Selectivity, and Differential Adverse Event Profiles

Gliclazide (B1671584), a second-generation sulfonylurea, is distinguished from other members of its class by a unique combination of pharmacological properties. Comparative analyses reveal significant differences in potency, duration of action, receptor selectivity, and adverse event profiles, which are critical for its clinical application.

Potency and Duration of Action The efficacy of gliclazide in achieving glycemic control is well-established and comparable to other modern sulfonylureas. Studies have shown that gliclazide modified release (MR) is at least as effective as glimepiride (B1671586) in reducing HbA1c levels. nih.gov Some research indicates superior glycemic control with gliclazide, noting a greater reduction in HbA1c compared to glimepiride (2.44% vs. 1.91%, respectively). gavinpublishers.comjddtonline.info When used as an add-on to metformin (B114582), both gliclazide and glimepiride produce significant and comparable reductions in HbA1c, fasting blood sugar (FBS), and post-prandial blood sugar (PPBS). njppp.com A key advantage of gliclazide is its sustainability of effect; the secondary failure rate over a five-year period is notably lower (7%) compared to glibenclamide (17.9%) and glipizide (B1671590) (25.6%). nih.gov

In terms of duration, sulfonylureas are categorized by their half-lives. Gliclazide is considered a shorter-acting agent, similar to tolbutamide, especially when compared to long-acting drugs like glibenclamide and chlorpropamide. japsonline.com This shorter duration is associated with a lower risk of prolonged hypoglycemia. japsonline.com The modified-release formulation of gliclazide, however, provides a 24-hour duration of action, similar to glimepiride, despite having a longer half-life (12–20 hours for gliclazide MR vs. 5–9 hours for glimepiride). dovepress.com

Pancreatic Selectivity A defining feature of gliclazide is its high selectivity for the sulfonylurea receptor 1 (SUR1) subtype, which is found on pancreatic β-cells. gavinpublishers.comnih.govplos.org In contrast, other sulfonylureas like glibenclamide and glimepiride are non-selective, binding with significant affinity to both SUR1 and the SUR2A/SUR2B subtypes located on cardiac and vascular smooth muscle cells, respectively. nih.govnih.gov

This pancreatic selectivity is clinically significant. The binding of non-selective sulfonylureas to cardiovascular SUR2 receptors can interfere with ischemic preconditioning, a natural protective mechanism of the heart. gavinpublishers.comnih.gov Gliclazide's specificity for pancreatic β-cells means it does not abolish this cardioprotective effect, contributing to its cardiovascular neutrality. gavinpublishers.comnih.gov

Differential Adverse Event Profiles The differing pharmacological properties of sulfonylureas translate to distinct adverse event profiles, particularly concerning hypoglycemia and cardiovascular effects. Gliclazide consistently demonstrates a lower risk of hypoglycemia compared to other agents in its class. nih.govdia-endojournals.ru The large-scale GUIDE study found that gliclazide MR was associated with approximately 50% fewer confirmed hypoglycemic episodes than glimepiride (3.7% of patients vs. 8.9%). nih.gov This finding is supported by systematic reviews confirming lower rates of both mild and severe hypoglycemia with gliclazide versus glimepiride. gavinpublishers.com The higher risk of severe hypoglycemia is particularly noted with long-acting, non-specific sulfonylureas like glimepiride and glyburide (B1671678). diabetesjournals.org

From a cellular perspective, in vitro studies have shown that gliclazide induces the lowest production of reactive oxygen species (ROS) and has the lowest rate of β-cell apoptosis when compared with glimepiride and glibenclamide, suggesting a protective effect on pancreatic β-cells. gavinpublishers.com

FeatureGliclazideGlimepirideGlibenclamide (Glyburide)
Potency (HbA1c Reduction)Effective, comparable or superior to glimepiride. nih.govgavinpublishers.comjddtonline.infoEffective, comparable to gliclazide. nih.govnjppp.comEffective, but with higher secondary failure rates than gliclazide. nih.gov
Pancreatic Selectivity (SUR1 vs. SUR2)High selectivity for pancreatic SUR1. gavinpublishers.comnih.govnih.govNon-selective (binds to SUR1 and SUR2). nih.govnih.govNon-selective (binds to SUR1 and SUR2). nih.gov
Risk of HypoglycemiaSignificantly lower risk compared to glimepiride and glibenclamide. nih.govgavinpublishers.comHigher risk than gliclazide. nih.govdiabetesjournals.orgHigher risk, particularly due to long duration of action. japsonline.com
Cardiovascular ProfileConsidered cardiovascularly neutral; does not inhibit ischemic preconditioning. gavinpublishers.comnih.govMay interfere with ischemic preconditioning due to non-selective binding. gavinpublishers.comAbolishes ischemic preconditioning. nih.gov
Secondary Failure RateLowest among compared sulfonylureas (7% over 5 years). nih.govNot specified, but higher than gliclazide.Higher than gliclazide (17.9% over 5 years). nih.gov

Mechanistic Studies of Drug-Drug Interactions (DDIs) with Co-Administered Agents

The metabolism and high protein-binding of gliclazide make it susceptible to drug-drug interactions (DDIs) that can alter its pharmacokinetic and pharmacodynamic profile.

Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and, to a lesser degree, CYP2C19. japsonline.comnih.gov Co-administration of drugs that induce or inhibit these enzymes can significantly impact gliclazide's plasma concentration and therapeutic effect.

Efavirenz (B1671121) : This non-nucleoside reverse transcriptase inhibitor (NNRTI) is known to be an inducer of CYP3A4. jofem.org Studies in rabbits have demonstrated a significant pharmacokinetic interaction where efavirenz decreases the serum concentration and pharmacodynamic activity of gliclazide. jofem.orgjofem.org This interaction is attributed to the induction of CYP3A4 by efavirenz, which accelerates gliclazide metabolism. jofem.org Following a single dose of efavirenz, serum gliclazide concentration was observed to decrease by 24.23%, and by 15.20% after multiple doses. jofem.orgjofem.org This reduction in gliclazide levels can lead to a diminished hypoglycemic effect. nih.gov

Nevirapine (B1678648) : Another NNRTI, nevirapine is an inducer of CYP3A4 and CYP2B6. jofem.org However, despite its potential to influence metabolic pathways, studies have shown that nevirapine does not have a significant effect on the pharmacodynamics or pharmacokinetics of gliclazide. jofem.orgjofem.orgresearchgate.net The combination has been deemed safe in animal models, with any observed decrease in gliclazide activity being minor and not statistically significant. jofem.orgresearchgate.net

Co-administered AgentMechanism of InteractionEffect on GliclazideClinical Implication
EfavirenzInduction of CYP3A4, leading to accelerated metabolism of gliclazide. jofem.orgSignificantly decreased serum concentration and reduced hypoglycemic activity. jofem.orgjofem.orgPotential for loss of glycemic control.
NevirapineInducer of CYP3A4 and CYP2B6. jofem.orgNo significant effect on gliclazide pharmacokinetics or pharmacodynamics. jofem.orgjofem.orgresearchgate.netCombination considered safe with no significant interaction observed. researchgate.net

The concurrent use of herbal medicines with conventional drugs is common and can lead to clinically significant interactions. Berberine (B55584), an active compound in herbs like Tinospora cordifolia, is known to interact with gliclazide.

Studies show both a pharmacodynamic and a pharmacokinetic interaction between berberine and gliclazide. ijpsr.com In animal models, when administered together, the blood glucose-lowering effect was additive, with a reduction of approximately 60%, compared to about 30% for each agent alone, suggesting a significant pharmacodynamic interaction. ijpsr.com

The pharmacokinetic basis for this interaction lies in the inhibition of metabolic enzymes. Berberine and its constituent herbs can inhibit CYP2C9, the primary enzyme responsible for gliclazide metabolism. dergipark.org.trejournals.ca This inhibition leads to a significant alteration in gliclazide's pharmacokinetics. In rabbits, co-administration of berberine increased gliclazide's area under the curve (AUC), maximum concentration (Cmax), and half-life by approximately two-fold, while its clearance was reduced. ijpsr.com In vitro studies confirm that when incubated together, the metabolism of both gliclazide and berberine is compromised, likely due to competitive binding at the same isozyme catalytic sites. mdx.ac.uknih.gov This interaction can enhance gliclazide's bioavailability, potentially increasing the risk of hypoglycemia. dergipark.org.tr

Most drugs, including gliclazide, circulate in the bloodstream bound to plasma proteins, primarily human serum albumin (HSA). researchgate.net A drug's pharmacological activity is determined by its unbound (free) concentration, as only this fraction can interact with target receptors. researchgate.net An equilibrium exists between the bound and unbound drug.

HSA has specific binding sites, often located in hydrophobic pockets, where drugs can bind. researchgate.net Drug displacement occurs when two or more drugs with affinity for the same binding site are co-administered. nih.gov The drug with higher affinity, or one administered at a high concentration, can displace the other from the binding site. This leads to a transient increase in the free concentration of the displaced drug, which can potentiate its pharmacological and toxicological effects. researchgate.net This type of interaction is most clinically relevant for drugs that are highly protein-bound (>90%), have a small volume of distribution, and possess a narrow therapeutic index. researchgate.net

While specific studies detailing the displacement of gliclazide from HSA are not extensively documented, the principles apply. Other sulfonylureas, such as glibenclamide and tolbutamide, have been shown to efficiently displace bilirubin (B190676) from its binding site on HSA, indicating they bind to the same or a nearby site. jst.go.jp Any drug that competes for the same HSA binding site as gliclazide could theoretically displace it, leading to a temporary surge in its free concentration and an increased risk of hypoglycemia.

Combination Therapies: Synergistic or Additive Effects with Other Antidiabetic Agents (e.g., Metformin)

Combining antidiabetic agents with different mechanisms of action is a cornerstone of type 2 diabetes management. The combination of gliclazide and metformin is a widely used and rational therapeutic strategy. sciforschenonline.orgsciforschenonline.org

The two agents have complementary mechanisms. Gliclazide acts as an insulin (B600854) secretagogue, stimulating the release of insulin from pancreatic β-cells. sciforschenonline.orgsterisonline.com Metformin, a biguanide, primarily improves insulin sensitivity in peripheral tissues, reduces hepatic glucose production, and slows the intestinal absorption of glucose. sciforschenonline.orgsciforschenonline.orgmayoclinic.org

This dual approach leads to synergistic or additive effects on glycemic control. sterisonline.cominvisionmedi.com For patients inadequately controlled on metformin monotherapy, the addition of gliclazide has been consistently shown to significantly improve glycemic indices, including HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG). sciforschenonline.orgsciforschenonline.org Clinical trials have reported that adding gliclazide to metformin can reduce HbA1c by an additional 0.27% to 1.7%. sciforschenonline.org Meta-analyses have confirmed that the combination therapy is superior to metformin monotherapy in lowering HbA1c and FPG. sciforschenonline.orgsciforschenonline.org Some studies explicitly describe the effect as synergistic, where the combination leads to greater improvements in FBG and HbA1c than would be expected from the sum of their individual effects. nih.govresearchgate.net

TherapyMechanism of ActionEffect on Glycemic Control
GliclazideStimulates insulin secretion from pancreatic β-cells. sciforschenonline.orgsterisonline.comLowers blood glucose, particularly postprandial glucose.
MetforminImproves insulin sensitivity, reduces hepatic glucose output. sciforschenonline.orgsciforschenonline.orgmayoclinic.orgLowers blood glucose, particularly fasting plasma glucose.
Gliclazide + MetforminComplementary actions targeting both insulin secretion and insulin resistance. sciforschenonline.orgsciforschenonline.orgSynergistic/additive reduction in HbA1c, FPG, and PPG; superior to monotherapy. sciforschenonline.orgnih.govresearchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying gliclazide in pharmaceutical formulations, and how are their robustness evaluated?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for gliclazide quantification. Key parameters include:

  • Linearity : Tested across 5–15 µg/mL with correlation coefficients (r² > 0.999) via regression analysis .
  • Robustness : Assessed by altering flow rate (±0.1 mL/min) and column temperature (±2°C), showing <2% RSD in retention times .
  • Ruggedness : Evaluated by inter-analyst and inter-instrument variability, with %RSD <2% for peak areas .
  • LOD/LOQ : Determined via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ) using calibration curves .

Basic Research Question

Q. How are stability-indicating assays developed for gliclazide in the presence of degradation products?

Methodological Answer: Micellar electrokinetic chromatography (MEKC) separates gliclazide from impurities (e.g., gliclazide B and F) under stressed conditions (acid/alkali hydrolysis, oxidation). Method validation includes:

  • Forced degradation : Exposure to 0.1M HCl, 0.1M NaOH, and 3% H₂O₂ at 80°C for 24 hours.
  • Peak purity : Verified via photodiode array detection (PDA) to ensure no co-elution .

Advanced Research Question

Q. How should randomized controlled trials (RCTs) be designed to compare gliclazide’s efficacy with other oral hypoglycemic agents?

Methodological Answer: RCTs must adhere to PRISMA guidelines and pre-register protocols (e.g., PROSPERO: CRD42013004156). Key design elements include:

  • Inclusion criteria : Non-pregnant adults with T2DM, HbA1c ≥7%, and exclusion of Ramadan-fasting patients .
  • Outcome standardization : HbA1c reduction as primary endpoint; hypoglycemia events (severe vs. non-severe) as safety outcomes .
  • Subgroup stratification : By comparator drug class (e.g., sulfonylureas vs. DPP-4 inhibitors) and dosing regimens (e.g., gliclazide MR 30–120 mg/day) .
  • Statistical models : Use inverse variance random-effects models to account for heterogeneity (I² >50%) .

Advanced Research Question

Q. What methodologies resolve contradictions in gliclazide’s hypoglycemia risk across clinical studies?

Methodological Answer: Discrepancies arise from trial design variability. Mitigation strategies include:

  • Dose normalization : Compare equivalent therapeutic doses (e.g., gliclazide MR 120 mg vs. glimepiride 4 mg) .
  • Covariate adjustment : Adjust for renal function, age, and concomitant insulin use in meta-regression models .
  • Real-world data : Retrospective EMR analyses with ≥90-day follow-up to capture rare hypoglycemia events (e.g., DIA-RAMADAN study: 0.5% incidence) .

Advanced Research Question

Q. How can formulation scientists optimize gliclazide’s dissolution rate for extended-release tablets?

Methodological Answer: Use D-optimal mixture design to optimize hydrophilic polymer matrices:

  • Variables : HPMC K15M (17–35%), sodium alginate (10–20%), lactose (filler) .
  • Response targets : Zero-order release kinetics (20–30% at 3h; 90–100% at 12h) via USP Apparatus I (100 rpm, 37°C) .
  • Validation : Confirm similarity factor (f₂ >50) vs. reference products and stability under ICH conditions (40°C/75% RH) .

Advanced Research Question

Q. What preclinical models validate gliclazide’s chemoprophylactic effects in colitis-associated cancer (CAC)?

Methodological Answer:

  • In vivo models : Azoxymethane/dextran sulfate-induced CAC in mice, with gliclazide (10 mg/kg/day) administered orally for 20 weeks.
  • Mechanistic assays : Western blot for AMPK/NF-κB pathway proteins and immunohistochemistry for colon tumor markers .
  • Outcome metrics : Tumor multiplicity reduction (≥50%) and p-AMPK upregulation (≥2-fold) vs. controls .

Basic Research Question

Q. What safety protocols are critical for handling gliclazide in laboratory settings?

Methodological Answer: Follow GHS hazard classifications:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.